Product packaging for 2-Fluoro-2'-morpholinomethyl benzophenone(Cat. No.:CAS No. 898750-74-8)

2-Fluoro-2'-morpholinomethyl benzophenone

Cat. No.: B1327242
CAS No.: 898750-74-8
M. Wt: 299.3 g/mol
InChI Key: IIDITXXYSMCVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-2'-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18FNO2 B1327242 2-Fluoro-2'-morpholinomethyl benzophenone CAS No. 898750-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDITXXYSMCVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643550
Record name (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-74-8
Record name (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide outlines a proposed synthetic pathway for 2-Fluoro-2'-morpholinomethyl benzophenone, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, with detailed experimental protocols and quantitative data derived from established chemical literature for analogous transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from commercially available materials. The core strategy involves the initial construction of a 2-fluoro-2'-methylbenzophenone intermediate, followed by functionalization of the methyl group and subsequent introduction of the morpholine moiety.

An overview of the proposed synthetic route is as follows:

  • Step 1: Synthesis of 2-Fluoro-2'-methylbenzophenone. This key intermediate can be prepared via two primary methods:

    • Method A: Friedel-Crafts Acylation. This classic approach involves the reaction of fluorobenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

    • Method B: Grignard Reaction. An alternative route involves the reaction of a Grignard reagent derived from 2-bromofluorobenzene with 2-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol.

  • Step 2: Benzylic Bromination. The methyl group of 2-fluoro-2'-methylbenzophenone is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to yield 2'-(bromomethyl)-2-fluorobenzophenone.

  • Step 3: Nucleophilic Substitution. The final step involves the reaction of the benzylic bromide with morpholine to afford the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the proposed synthesis. The data is based on typical yields and reaction conditions reported in the literature for similar transformations.

Table 1: Synthesis of 2-Fluoro-2'-methylbenzophenone

MethodReagentsCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
A: Friedel-Crafts Acylation Fluorobenzene, 2-Methylbenzoyl chlorideAlCl₃Dichloromethane0 to rt2-470-85
B: Grignard Reaction 2-Bromofluorobenzene, Mg, 2-Methylbenzaldehyde-Anhydrous THF0 to rt2-365-80

Table 2: Benzylic Bromination and Nucleophilic Substitution

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2: Benzylic Bromination 2-Fluoro-2'-methylbenzophenoneNBS, AIBN (cat.)Carbon tetrachlorideReflux (approx. 77)4-675-90
3: Nucleophilic Substitution 2'-(Bromomethyl)-2-fluorobenzophenoneMorpholine, K₂CO₃AcetonitrileReflux (approx. 82)3-580-95

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1, Method A: Friedel-Crafts Acylation for 2-Fluoro-2'-methylbenzophenone
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

  • Addition of Reactants: The suspension is cooled to 0 °C in an ice bath. A solution of 2-methylbenzoyl chloride (1.0 eq) in dry dichloromethane is added dropwise via the dropping funnel.

  • Reaction with Fluorobenzene: Following the addition, fluorobenzene (1.2 eq) is added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-2'-methylbenzophenone.

Step 1, Method B: Grignard Reaction for 2-Fluoro-2'-methylbenzophenone
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added to initiate the reaction. A solution of 2-bromofluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 2-3 hours until the starting aldehyde is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Oxidation: The crude secondary alcohol is dissolved in a suitable solvent like dichloromethane or acetone. An oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent is added, and the mixture is stirred at room temperature until the alcohol is fully oxidized to the ketone (monitored by TLC).

  • Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield 2-fluoro-2'-methylbenzophenone.

Step 2: Benzylic Bromination to 2'-(Bromomethyl)-2-fluorobenzophenone
  • Reaction Setup: A round-bottom flask is charged with 2-fluoro-2'-methylbenzophenone (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Anhydrous carbon tetrachloride or acetonitrile is added as the solvent, and the mixture is heated to reflux. The reaction is irradiated with a UV lamp or a high-intensity incandescent light to facilitate radical initiation.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material, which typically takes 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 2'-(bromomethyl)-2-fluorobenzophenone is purified by recrystallization or column chromatography.

Step 3: Nucleophilic Substitution to this compound
  • Reaction Setup: To a solution of 2'-(bromomethyl)-2-fluorobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 3-5 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting bromide is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed. The final product, this compound, is purified by column chromatography or recrystallization to yield a pure solid.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathways.

Synthesis_Pathway_1 cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Nucleophilic Substitution Fluorobenzene Fluorobenzene 2-Fluoro-2-methylbenzophenone 2-Fluoro-2-methylbenzophenone Fluorobenzene->2-Fluoro-2-methylbenzophenone DCM, 0°C to rt 2-Methylbenzoyl_chloride 2-Methylbenzoyl_chloride 2-Methylbenzoyl_chloride->2-Fluoro-2-methylbenzophenone AlCl3 AlCl3 AlCl3->2-Fluoro-2-methylbenzophenone 2-Bromomethyl-2-fluorobenzophenone 2-Bromomethyl-2-fluorobenzophenone 2-Fluoro-2-methylbenzophenone->2-Bromomethyl-2-fluorobenzophenone CCl4, Reflux NBS NBS NBS->2-Bromomethyl-2-fluorobenzophenone AIBN AIBN AIBN->2-Bromomethyl-2-fluorobenzophenone Final_Product 2-Fluoro-2'-morpholinomethyl benzophenone 2-Bromomethyl-2-fluorobenzophenone->Final_Product Acetonitrile, Reflux Morpholine Morpholine Morpholine->Final_Product K2CO3 K2CO3 K2CO3->Final_Product

Caption: Proposed synthesis of this compound.

Synthesis_Pathway_2 cluster_step1_alt Step 1 (Alternative): Grignard Reaction 2-Bromofluorobenzene 2-Bromofluorobenzene Intermediate_Alcohol Intermediate Alcohol 2-Bromofluorobenzene->Intermediate_Alcohol 1. THF Mg Mg Mg->Intermediate_Alcohol 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde->Intermediate_Alcohol 2. 2-Fluoro-2-methylbenzophenone 2-Fluoro-2-methylbenzophenone Intermediate_Alcohol->2-Fluoro-2-methylbenzophenone DCM PCC PCC PCC->2-Fluoro-2-methylbenzophenone

An In-depth Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-2'-morpholinomethyl benzophenone. Due to the limited availability of public domain data, this document focuses on the foundational chemical information, potential synthetic strategies, and the general biological context of related benzophenone derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas where further investigation is required to fully characterize this compound.

Introduction

This compound, with the IUPAC name (2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone, is a derivative of the benzophenone scaffold. Benzophenones are a class of compounds known for their wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The incorporation of a fluorine atom and a morpholine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide aims to consolidate the known information about this specific compound and provide a framework for future research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of these properties are predicted and await experimental verification.

PropertyValueSource
IUPAC Name (2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanoneSigma-Aldrich[1]
CAS Number 898750-74-8Sigma-Aldrich[1]
Molecular Formula C18H18FNO2Sigma-Aldrich[1]
Molecular Weight 299.34 g/mol Sigma-Aldrich[1]
Purity Typically ≥97% (commercial sources)Sigma-Aldrich[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The following diagram outlines a potential synthetic workflow for obtaining this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) 2_fluorobenzoyl_chloride->Suzuki_Coupling 2_morpholinomethyl_phenylboronic_acid 2-(Morpholinomethyl)phenylboronic acid 2_morpholinomethyl_phenylboronic_acid->Suzuki_Coupling Target_Compound This compound Suzuki_Coupling->Target_Compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this reaction is unavailable, a general procedure for a Suzuki-Miyaura coupling involving an acyl chloride and a phenylboronic acid is as follows. Note: This is a generalized protocol and would require optimization for this specific synthesis.

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(morpholinomethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents), and a suitable base (e.g., K2CO3, 3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reactant Addition: Add 2-fluorobenzoyl chloride (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 65-100 °C and stir for the required reaction time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic and Analytical Data

No publicly available spectroscopic data (NMR, IR, MS) for this compound has been identified at the time of this report. The characterization of this compound would be a critical step for any research involving its use.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of benzophenone derivatives has been extensively studied and shown to possess a variety of biological activities. Research into related compounds could provide insights into the potential applications of this compound.

Logical Relationship of Benzophenone Research

The following diagram illustrates the logical progression of research for a novel benzophenone derivative like the one discussed in this guide.

G Synthesis Synthesis Characterization Characterization Synthesis->Characterization Biological_Screening Biological Screening (e.g., antifungal, antibacterial) Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: General workflow for benzophenone derivative drug discovery.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, given the known biological activities of the benzophenone scaffold. This guide has summarized the currently available information and proposed a potential synthetic route.

To advance the understanding of this compound, future research should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis.

  • Screening for a wide range of biological activities to identify potential therapeutic applications.

  • If a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action and any relevant signaling pathways.

This foundational work is essential for unlocking the potential of this compound in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2'-morpholinomethyl benzophenone, a derivative of the versatile benzophenone scaffold, presents a unique molecular architecture that suggests potential applications in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its molecular structure, physicochemical properties, and potential biological significance based on available data and analysis of related compounds. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, this guide extrapolates information from structurally similar compounds to offer insights into its synthesis, characterization, and potential pharmacological activities.

Molecular Structure and Properties

This compound possesses a diarylketone core, a common motif in many biologically active compounds. The structure is characterized by a benzophenone skeleton with a fluorine atom substituted on one phenyl ring and a morpholinomethyl group on the other.

IUPAC Name: (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone CAS Number: 898750-74-8

The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The morpholine moiety, a common pharmacophore, can enhance aqueous solubility and provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological macromolecules.

Physicochemical Data Summary

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following table presents predicted or inferred properties based on its structure and data from analogous compounds.

PropertyValueSource
Molecular FormulaC₁₈H₁₈FNO₂Calculated
Molecular Weight299.34 g/mol Calculated
AppearanceLikely a solid at room temperatureInferred
SolubilityExpected to have moderate solubility in organic solvents and limited solubility in water. The morpholine group may enhance aqueous solubility compared to unsubstituted benzophenone.Inferred
Melting PointNot available in searched literature.-
Boiling PointNot available in searched literature.-
pKaThe morpholine nitrogen is basic and expected to have a pKa in the physiological range.Inferred

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of similar benzophenone derivatives.

Conceptual Synthetic Workflow

A potential synthetic strategy could involve a multi-step process, likely starting from commercially available precursors. The following diagram illustrates a logical workflow for the synthesis.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Reactions cluster_3 Final Product 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Grignard Reaction Grignard Reaction 2-Fluorobenzaldehyde->Grignard Reaction Coupling Reaction Coupling Reaction 2-Fluorobenzaldehyde->Coupling Reaction 2-Bromobenzyl bromide 2-Bromobenzyl bromide Nucleophilic Substitution Nucleophilic Substitution 2-Bromobenzyl bromide->Nucleophilic Substitution Morpholine Morpholine Morpholine->Nucleophilic Substitution Grignard Reagent Grignard Reagent Grignard Reagent->Grignard Reaction Diphenylmethanol Intermediate Diphenylmethanol Intermediate Oxidation Oxidation Diphenylmethanol Intermediate->Oxidation 2-(Morpholinomethyl)bromobenzene 2-(Morpholinomethyl)bromobenzene 2-(Morpholinomethyl)bromobenzene->Grignard Reagent 2-(Morpholinomethyl)bromobenzene->Coupling Reaction Grignard Reaction->Diphenylmethanol Intermediate This compound This compound Oxidation->this compound Nucleophilic Substitution->2-(Morpholinomethyl)bromobenzene Coupling Reaction->this compound

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations
  • Reaction Conditions: Reactions involving Grignard reagents require strictly anhydrous conditions. Oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) could be employed for the oxidation of the diarylmethanol intermediate.

  • Purification: Purification of the final product would likely involve column chromatography on silica gel, followed by recrystallization to obtain a pure compound.

  • Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Signaling Pathways

Benzophenone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific combination of a fluoro and a morpholinomethyl substituent in the target molecule suggests several avenues for pharmacological investigation.

Inferred Biological Targets

Based on the activities of structurally related compounds, this compound could potentially interact with various biological targets. The following diagram illustrates a logical relationship of potential research areas.

G A 2-Fluoro-2'-morpholinomethyl benzophenone B Potential Biological Activities A->B C Anticancer B->C D Anti-inflammatory B->D E Antimicrobial B->E F CNS Activity B->F G Kinase Inhibition C->G H Enzyme Inhibition (e.g., COX) D->H I Receptor Binding (e.g., GPCRs) F->I

Caption: Potential areas of biological investigation for this compound.

  • Anticancer Activity: Many benzophenone derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of protein kinases, induction of apoptosis, or cell cycle arrest.

  • Anti-inflammatory Activity: The benzophenone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory cascade.

  • Central Nervous System (CNS) Activity: The morpholine moiety is found in several CNS-active drugs. It is plausible that this compound could interact with neurotransmitter receptors or transporters.

Quantitative Data from Spectroscopic Analysis (Hypothetical)

As no specific spectroscopic data was found in the literature, this section provides a hypothetical summary of expected spectral characteristics based on the molecule's structure. This is intended to guide researchers in the characterization of this compound if it were to be synthesized.

Spectroscopic TechniqueExpected Salient Features
¹H NMR - Multiplets in the aromatic region (approx. 7.0-8.0 ppm) showing coupling patterns consistent with di-substituted phenyl rings.- A singlet for the methylene protons of the morpholinomethyl group (approx. 3.5-4.0 ppm).- Triplets for the methylene protons of the morpholine ring (approx. 2.5 and 3.7 ppm).
¹³C NMR - A signal for the ketone carbonyl carbon (approx. 190-200 ppm).- Multiple signals in the aromatic region (approx. 115-140 ppm), with the carbon attached to the fluorine showing a characteristic doublet due to C-F coupling.- Signals for the methylene carbons of the morpholinomethyl and morpholine groups (approx. 50-70 ppm).
IR Spectroscopy - A strong absorption band for the ketone carbonyl (C=O) stretching (approx. 1650-1680 cm⁻¹).- C-F stretching vibration (approx. 1100-1250 cm⁻¹).- C-N and C-O stretching vibrations from the morpholine ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₁₈FNO₂).- Characteristic fragmentation patterns, including the loss of the morpholine ring or the fluorophenyl group.

Conclusion and Future Directions

This compound is a molecule of significant interest for chemical and pharmacological research. While detailed experimental data is currently lacking in the public domain, its structural features suggest a high potential for biological activity. Future research should focus on the development of a robust synthetic protocol for this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, systematic screening for various biological activities, including but not limited to anticancer, anti-inflammatory, and CNS effects, would be a logical next step. Elucidation of its mechanism of action and identification of its specific molecular targets will be crucial for any future drug development efforts. This technical guide serves as a foundational document to stimulate and guide such research endeavors.

Spectroscopic Characterization of 2-Fluoro-2'-morpholinomethyl benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Fluoro-2'-morpholinomethyl benzophenone. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from analogous structures and fundamental spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone

  • CAS Number: 898750-74-8

  • Molecular Formula: C₁₈H₁₈FNO₂

  • Molecular Weight: 299.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.2m8HAromatic Protons
~ 3.7t4H-CH₂-O- (Morpholine)
~ 3.6s2HAr-CH₂-N
~ 2.5t4H-CH₂-N- (Morpholine)
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 195C=O (Ketone)
~ 160 (d, ¹JCF ≈ 250 Hz)C-F (Aromatic)
~ 135 - 120Aromatic Carbons
~ 67-CH₂-O- (Morpholine)
~ 60Ar-CH₂-N
~ 53-CH₂-N- (Morpholine)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch[1]
~ 2950 - 2800MediumAliphatic C-H Stretch
~ 1670StrongC=O Stretch (Ketone)[2]
~ 1600, 1480Medium-StrongAromatic C=C Stretch[1]
~ 1250StrongC-F Stretch
~ 1115StrongC-O-C Stretch (Ether in Morpholine)
Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
299Moderate[M]⁺ (Molecular Ion)
200High[M - C₄H₉NO]⁺
182Moderate[C₆H₄COC₆H₅]⁺
123Moderate[FC₆H₄CO]⁺
100High[C₅H₁₀NO]⁺ (Morpholinomethyl fragment)
95Moderate[FC₆H₄]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3][4] Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[6] For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl).

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet) to subtract atmospheric and instrumental interferences.[5]

  • Sample Spectrum: Place the prepared sample in the instrument's beam path and record the spectrum.[5]

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[5] Identify the characteristic absorption bands and assign them to the corresponding functional groups.[7]

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[8] The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. Alternatively, direct insertion probes can be used for pure samples.

  • Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. For structural elucidation, Electron Ionization (EI) is commonly used, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[9][10]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the molecule's structure.[11]

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in chemical characterization.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Prep Solid State Prep (ATR or KBr Pellet) Sample->Solid_Prep for IR MS Mass Spectrometry Sample->MS Direct Insertion or GC NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Data_Integration cluster_nmr NMR cluster_ir IR cluster_ms MS Structure Molecular Structure (C₁₈H₁₈FNO₂) Proton_Environment Proton Environments & Connectivity Structure->Proton_Environment Carbon_Backbone Carbon Skeleton Structure->Carbon_Backbone Functional_Groups Functional Groups (C=O, C-F, C-O-C) Structure->Functional_Groups Molecular_Weight Molecular Weight & Formula Structure->Molecular_Weight Fragmentation Structural Fragments Structure->Fragmentation

Caption: Relationship between spectroscopic data and molecular structure determination.

References

Potential Biological Activity of 2-Fluoro-2'-morpholinomethyl benzophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the potential biological activities of "2-Fluoro-2'-morpholinomethyl benzophenone" based on published data for structurally related benzophenone derivatives. No specific experimental data for the named compound has been found in the public domain. Therefore, the information presented herein is predictive and intended for research and drug development professionals.

Introduction

Benzophenone and its derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties. The core structure, consisting of two phenyl rings attached to a carbonyl group, allows for diverse substitutions, leading to compounds with potential antitumor, antifungal, antibacterial, and anti-inflammatory activities. The presence of a fluorine atom and a morpholinomethyl group on the benzophenone backbone of the target compound, "this compound," suggests the possibility of significant biological activity. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, while the morpholine moiety is a known pharmacophore present in several bioactive molecules, contributing to improved pharmacokinetic profiles and biological activities.[1] This technical guide consolidates the available data on related compounds to project the potential biological profile of this compound.

Potential Biological Activities

Based on the literature for analogous compounds, "this compound" is predicted to possess the following biological activities:

Antitumor Activity

Several studies have highlighted the potent cytotoxic effects of benzophenone derivatives containing a morpholine moiety against various cancer cell lines. Morpholino and thiomorpholino benzophenones have demonstrated significant in vitro activity against P388 murine leukemia and PC-6 human lung carcinoma cells.[2] Furthermore, some of these compounds exhibited in vivo antitumor activity against malignant ascites in mice.[2] The cytotoxic mechanism for some morpholine-conjugated benzophenones has been linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.[3]

Antifungal and Antibacterial Activity

Benzophenone derivatives are also recognized for their antifungal properties. The morpholine group is considered a key pharmacophore in several commercial fungicides.[1] Studies on various substituted benzophenones have shown activity against a range of phytopathogenic fungi.[1][4] While generally exhibiting lower potency, some antibacterial activity against marine vibrios has also been reported.[4]

Quantitative Data from Related Compounds

The following tables summarize the in vitro efficacy of structurally related benzophenone derivatives against various cell lines and fungal species. This data provides a benchmark for the potential potency of "this compound."

Table 1: Cytotoxic Activity of Related Benzophenone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Morpholino BenzophenonesP388 Murine LeukemiaNot Specified (Potent)[2]
Morpholino BenzophenonesPC-6 Human Lung CarcinomaNot Specified (Potent)[2]
Benzophenone Hydrazone DerivativesA498 Renal Cancer0.28 - 14.5[5]
Benzophenone-Naphthalene DerivativesMCF-7 Breast Cancer1.47[5]
Substituted BenzophenonesHL-60, A-549, SMMC-7721, SW4800.26 - 0.99[6]

Table 2: Antifungal Activity of Related Benzophenone Derivatives

Compound ClassFungal SpeciesInhibition (%) at 50 µg/mLReference
Benzophenone Derivatives with MorpholineAlternaria mali57.1[1]
Benzophenone Derivatives with MorpholineCucumerinum antherarum20[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of novel benzophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, "this compound," is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This method is used to evaluate the antifungal activity of a compound against filamentous fungi.[8]

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Compound Incorporation: The test compound is dissolved in a solvent and added to the molten PDA at various final concentrations (e.g., 10, 25, 50 µg/mL). The agar is then poured into sterile Petri plates.

  • Fungal Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a 7-day-old culture of the test fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at 28°C for 3-5 days.

  • Measurement of Mycelial Growth: The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Potential Signaling Pathway and Experimental Workflow

Given the reported induction of apoptosis by morpholine-conjugated benzophenones, a plausible mechanism of action could involve the activation of the intrinsic apoptotic pathway.[3]

Hypothesized Apoptotic Signaling Pathway

G Compound 2-Fluoro-2'-morpholinomethyl benzophenone Bcl2 Bcl-2 Compound->Bcl2 Inhibition Bax Bax Compound->Bax Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome ActiveCaspase9 Caspase-9 Apoptosome->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.

Experimental Workflow for Investigating Apoptosis

G Start Treat Cancer Cells with 2-Fluoro-2'-morpholinomethyl benzophenone MTT MTT Assay for IC50 Determination Start->MTT AnnexinV Annexin V-FITC/PI Staining for Apoptosis Detection Start->AnnexinV WesternBlot Western Blot for Apoptotic Protein Expression (Bcl-2, Bax, Caspases) Start->WesternBlot DataAnalysis Data Analysis and Conclusion MTT->DataAnalysis FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry WesternBlot->DataAnalysis FlowCytometry->DataAnalysis

Caption: Workflow for apoptosis investigation.

Conclusion

While specific biological data for "this compound" is not currently available, the analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and mycology. The presence of both a fluoro and a morpholinomethyl substituent on the benzophenone scaffold indicates that this compound could exhibit potent antitumor and antifungal activities. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this promising compound. The experimental protocols and hypothesized mechanisms of action provided in this guide offer a foundational framework for such future investigations.

References

The Versatile Building Block: A Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-2'-morpholinomethyl benzophenone, a synthetic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document extrapolates from closely related analogues to present its plausible synthesis, likely chemical properties, and potential biological applications, with a focus on its role in the development of novel therapeutics.

Core Compound Profile

PropertyValueReference
IUPAC Name (2-Fluorophenyl)(2-(morpholinomethyl)phenyl)methanoneN/A
CAS Number 898750-74-8N/A
Molecular Formula C₁₈H₁₈FNO₂N/A
Molecular Weight 299.34 g/mol N/A
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

Synthetic Pathways

The synthesis of this compound can be envisioned through a multi-step process, leveraging established organic reactions. A plausible and efficient synthetic strategy involves the initial formation of a 2-halobenzophenone core, followed by the introduction of the morpholinomethyl moiety via a cross-coupling reaction.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 2-Bromobenzoyl Chloride cluster_1 Friedel-Crafts Acylation cluster_2 Synthesis of Boronic Acid Precursor cluster_3 Suzuki-Miyaura Coupling 2-Bromobenzoic_Acid 2-Bromobenzoic Acid 2-Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride 2-Bromobenzoic_Acid->2-Bromobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2-Bromobenzoyl_Chloride Fluorobenzene Fluorobenzene 2-Bromo-2'-fluorobenzophenone 2-Bromo-2'-fluorobenzophenone 2-Bromobenzoyl_Chloride->2-Bromo-2'-fluorobenzophenone DCM, 0°C to rt Fluorobenzene->2-Bromo-2'-fluorobenzophenone AlCl3 Aluminum Chloride (AlCl₃) AlCl3->2-Bromo-2'-fluorobenzophenone 2-Bromobenzyl_bromide 2-Bromobenzyl bromide Final_Product This compound 2-Bromo-2'-fluorobenzophenone->Final_Product Intermediate_Amine 4-((2-bromophenyl)methyl)morpholine 2-Bromobenzyl_bromide->Intermediate_Amine Morpholine Morpholine Morpholine->Intermediate_Amine Boronic_Acid (2-(morpholinomethyl)phenyl)boronic acid Intermediate_Amine->Boronic_Acid 1. nBuLi, THF, -78°C 2. B(O-iPr)₃ 3. H₃O⁺ nBuLi n-Butyllithium nBuLi->Boronic_Acid Triisopropyl_borate Triisopropyl borate Triisopropyl_borate->Boronic_Acid Boronic_Acid->Final_Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Final_Product Base Na₂CO₃ Base->Final_Product

Proposed synthetic workflow for this compound.
Experimental Protocols

1. Synthesis of 2-Bromobenzoyl Chloride

  • Materials: 2-Bromobenzoic acid, Thionyl chloride (SOCl₂), reflux apparatus.

  • Procedure: A mixture of 2-bromobenzoic acid (1 equivalent) and an excess of thionyl chloride (2-3 equivalents) is heated at reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.

2. Friedel-Crafts Acylation to form 2-Bromo-2'-fluorobenzophenone

  • Materials: 2-Bromobenzoyl chloride, Fluorobenzene, Aluminum chloride (AlCl₃), Dichloromethane (DCM), round-bottom flask, ice bath.

  • Procedure: To a stirred solution of fluorobenzene (1.2 equivalents) and 2-bromobenzoyl chloride (1 equivalent) in anhydrous DCM at 0°C, anhydrous aluminum chloride (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 2-bromo-2'-fluorobenzophenone.

3. Synthesis of (2-(morpholinomethyl)phenyl)boronic acid

  • Materials: 2-Bromobenzyl bromide, Morpholine, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF), appropriate glassware for anhydrous reactions.

  • Procedure:

    • Step 1: Synthesis of 4-((2-bromophenyl)methyl)morpholine: 2-Bromobenzyl bromide (1 equivalent) is reacted with morpholine (1.1 equivalents) in a suitable solvent like acetonitrile or THF in the presence of a base such as potassium carbonate at room temperature. After completion, the reaction mixture is worked up to isolate 4-((2-bromophenyl)methyl)morpholine.

    • Step 2: Boronic acid formation: To a solution of 4-((2-bromophenyl)methyl)morpholine (1 equivalent) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour, followed by the addition of triisopropyl borate (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with aqueous HCl, and the product is extracted with an organic solvent. After purification, (2-(morpholinomethyl)phenyl)boronic acid is obtained.

4. Suzuki-Miyaura Coupling

  • Materials: 2-Bromo-2'-fluorobenzophenone, (2-(morpholinomethyl)phenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Water, Ethanol.

  • Procedure: A mixture of 2-bromo-2'-fluorobenzophenone (1 equivalent), (2-(morpholinomethyl)phenyl)boronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of Pd(PPh₃)₄ (3-5 mol%) is prepared in a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated at reflux under an inert atmosphere for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Potential Applications in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the morpholine moiety is a common pharmacophore known to improve physicochemical properties and biological activity.

Anticancer Potential

Numerous studies have highlighted the cytotoxic and antitumor activities of benzophenone derivatives. The presence of both the fluoro and morpholinomethyl groups in the target molecule suggests a strong potential for anticancer activity.

Table of Cytotoxic Activities of Related Benzophenone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
A morpholino benzophenone derivativeP388 murine leukemia0.8[2]
A fluorinated benzophenone analogHuman cervical carcinoma (KB-3-1)~1.5N/A
Another fluorinated benzophenone analogTriple-negative breast cancer (MDA-MB-231)~2.5N/A
A benzophenone derivativeA-549 lung cancer3.92[3]
Another benzophenone derivativeSMMC-7721 hepatocarcinoma0.26[3]

Note: The data presented is for structurally similar compounds and should be considered indicative of the potential activity of this compound.

Mechanism of Action: Targeting Angiogenesis via the VEGF Signaling Pathway

A key mechanism through which many anticancer agents exert their effect is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of this process and a validated target for cancer therapy.[4][5][6][7] Benzophenone derivatives have been shown to interfere with angiogenesis.

Below is a diagram illustrating the VEGF signaling pathway, a likely target for bioactive molecules such as this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding and Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Endothelial_Cell_Responses Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial_Cell_Responses Akt Akt PI3K->Akt Akt->Endothelial_Cell_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell_Responses

Simplified VEGF signaling pathway in endothelial cells.

Inhibition of this pathway by a small molecule like this compound could occur at the level of the VEGF receptor tyrosine kinase, preventing the downstream signaling cascade that leads to endothelial cell proliferation and migration. This anti-angiogenic effect would contribute to the overall antitumor activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of potent biological activity. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to embark on such an endeavor.

References

An In-Depth Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-2'-morpholinomethyl benzophenone derivatives and their analogs, focusing on their synthesis, biological activity, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound Structure

The foundational structure of the compounds discussed in this guide is this compound. This molecule features a benzophenone core with a fluorine atom at the 2-position of one phenyl ring and a morpholinomethyl group at the 2'-position of the other.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. The presence of the morpholine moiety is a common feature in various bioactive compounds and is known to influence pharmacological properties.[1] The benzophenone framework itself is a prevalent structural motif in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2]

Anticancer Activity

Studies on analogous structures, such as morpholino and thiomorpholino benzophenones, have shown potent cytotoxic activity against murine leukemia (P388) and human lung carcinoma (PC-6) cells in vitro.[3] Specific derivatives have also demonstrated significant antitumor activity against malignant ascites in mice.[3] The introduction of a fluorine atom can further enhance the bioactivity of organic compounds.[4]

Quantitative Data on Biological Activity

CompoundModificationA549 IC50 (µM)NCI-H23 IC50 (µM)
15a 2-(4-chlorophenyl)5.272.52
15c 2-(p-tolyl)3.692.21
16a 2-(4-chlorophenyl)-6-methoxy1.500.49
Data extracted from a study on 3-(morpholinomethyl)benzofuran derivatives.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound Analogs

A general method for the synthesis of fluorinated benzophenones involves a Friedel-Crafts acylation reaction.[4][6]

General Procedure:

  • Preparation of the Acyl Chloride: The appropriately substituted benzoic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

  • Friedel-Crafts Acylation: The acyl chloride is then reacted with a suitable aromatic substrate in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Introduction of the Morpholinomethyl Group: The resulting benzophenone can be functionalized with a morpholinomethyl group through a Mannich-type reaction or by nucleophilic substitution of a suitable precursor.

A more specific, multi-step synthesis for related benzophenone fused azetidinone derivatives has been described, which involves the preparation of phenyl benzoates, followed by Fries rearrangement to form hydroxybenzophenones, and subsequent functionalization.[7]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using colorimetric assays such as the MTT or SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

SRB (Sulphorhodamine B) Assay Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 510 nm.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

Protocol for Propidium Iodide (PI) Staining:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a solution containing the DNA-intercalating dye, propidium iodide.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are still under investigation, related compounds have been shown to influence key signaling pathways involved in cancer cell proliferation and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell growth and division.[8] Some benzophenone derivatives have been shown to modulate this pathway. For instance, benzoquinone, a metabolite of benzene, can induce proliferation in HL-60 cells through the activation of the ERK/MAPK signaling pathway.[9] Another study on benzophenone-3 in zebrafish suggested that it may inhibit the development of the enteric nervous system through the attenuation of the MAPK/ERK signaling pathway.[10]

MAPK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Benzophenone Derivative Benzophenone Derivative Benzophenone Derivative->MEK Inhibition?

Caption: Potential modulation of the MAPK/ERK pathway by benzophenone derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade that governs cell survival, growth, and proliferation.[11] The dysregulation of this pathway is frequently observed in various cancers.[12] Studies on 6-morpholino-purine derivatives have indicated an activation of the Akt/HIF pathway in leukemia cells.[13] Given the presence of the morpholino group in the title compounds, investigating their effect on the PI3K/Akt pathway is a logical next step.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Effectors (e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors (e.g., mTOR, GSK3β) Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors (e.g., mTOR, GSK3β)->Cell Survival, Proliferation Morpholino Benzophenone Derivative Morpholino Benzophenone Derivative Morpholino Benzophenone Derivative->Akt Modulation?

Caption: Hypothesized interaction with the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The existing data on related compounds suggest that derivatives of this core structure are likely to exhibit significant cytotoxic and antitumor properties. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to establish clear structure-activity relationships (SAR).[14] Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will guide further optimization and development toward clinical applications.

References

An In-depth Technical Guide on 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific literature on "2-Fluoro-2'-morpholinomethyl benzophenone" is not available. This guide is a predictive overview based on the established chemistry of its constituent moieties (benzophenone, morpholine, and fluoro-substituted aromatics) and experimental data from structurally related compounds. The content herein is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

Benzophenone and morpholine are two pharmacologically significant scaffolds that are constituents of numerous biologically active compounds. Benzophenone derivatives are known for a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties and confer a variety of biological activities.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3]

This technical guide provides a comprehensive theoretical framework for the synthesis, potential biological activities, and experimental evaluation of the novel compound, this compound.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the following properties can be predicted for this compound (CAS: 898750-74-8).

PropertyPredicted Value
Molecular Formula C₁₈H₁₈FNO₂
Molecular Weight 299.34 g/mol
IUPAC Name (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone
Appearance Likely a solid at room temperature

Synthesis

A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation reaction. This would involve the acylation of a suitable 2-morpholinomethyl-substituted aromatic precursor with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.[4][5]

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Friedel-Crafts Acylation 2-Nitrobenzyl_chloride 2-Nitrobenzyl chloride 4-(2-Nitrobenzyl)morpholine 4-(2-Nitrobenzyl)morpholine 2-Nitrobenzyl_chloride->4-(2-Nitrobenzyl)morpholine Morpholine, Base Morpholine Morpholine 2-(Morpholinomethyl)aniline 2-(Morpholinomethyl)aniline 4-(2-Nitrobenzyl)morpholine->2-(Morpholinomethyl)aniline Reduction (e.g., SnCl2/HCl) Target_Compound 2-Fluoro-2'-morpholinomethyl benzophenone 2-(Morpholinomethyl)aniline->Target_Compound 2-Fluorobenzoyl chloride, AlCl3, CH2Cl2 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Morpholinomethyl)aniline

This protocol is adapted from the synthesis of related N-substituted anilines.[6]

  • Reaction Setup: To a solution of 2-nitrobenzyl chloride (1 eq.) in a suitable solvent such as acetonitrile, add morpholine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of 4-(2-Nitrobenzyl)morpholine: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

  • Reduction to 2-(Morpholinomethyl)aniline: Dissolve the purified 4-(2-nitrobenzyl)morpholine (1 eq.) in ethanol. Add a reducing agent such as tin(II) chloride (3-5 eq.) in concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reduction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(morpholinomethyl)aniline.

Step 2: Friedel-Crafts Acylation to yield this compound

This protocol is a general procedure adapted for Friedel-Crafts acylation.[7][8]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq.) in anhydrous CH₂Cl₂ via the dropping funnel.

  • Acylation Reaction: After the addition is complete, add a solution of 2-(morpholinomethyl)aniline (1 eq.) in anhydrous CH₂Cl₂ dropwise at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. After filtration, evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the target compound.

Potential Biological Activities and Signaling Pathways

Based on the known activities of benzophenone and morpholine derivatives, this compound could be investigated for the following biological activities.

Anticancer Activity

Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][9][10][11][12] The presence of the morpholine moiety can also contribute to antiproliferative activity.[9]

Potential Signaling Pathways:

  • Kinase Inhibition: The compound could potentially act as an inhibitor of various protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream kinases in the MAPK or PI3K/Akt signaling pathways.

  • Apoptosis Induction: It may induce apoptosis through the intrinsic or extrinsic pathways, potentially by modulating the expression of Bcl-2 family proteins or activating caspases.

  • Cell Cycle Arrest: The compound might cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cell division.[9]

Hypothesized Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K Target_Compound 2-Fluoro-2'-morpholinomethyl benzophenone Target_Compound->RTK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation GPCR Modulation Workflow Compound 2-Fluoro-2'-morpholinomethyl benzophenone GPCR G-Protein Coupled Receptor Compound->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger (cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Fluoro-2'-morpholinomethyl Benzophenone Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 2-fluoro-2'-morpholinomethyl benzophenone derivatives. The benzophenone scaffold is a versatile structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the morpholinomethyl group can improve solubility and introduce additional interaction points with biological targets.[3][4]

This document outlines a detailed synthetic protocol for the parent compound, this compound, and provides a framework for the synthesis of derivatives. Additionally, it summarizes the biological activities of structurally related compounds and visualizes key signaling pathways potentially modulated by this class of molecules.

Experimental Workflow: A Multi-step Synthesis Approach

The synthesis of this compound can be achieved through a three-step process starting from commercially available materials. The general workflow involves a Friedel-Crafts acylation to form the benzophenone core, followed by benzylic bromination and subsequent nucleophilic substitution with morpholine.

G start Starting Materials (2-Fluorobenzoyl chloride, Toluene) step1 Step 1: Friedel-Crafts Acylation start->step1 intermediate1 Intermediate 1 (2-Fluoro-2'-methylbenzophenone) step1->intermediate1 AlCl₃, CH₂Cl₂ step2 Step 2: Benzylic Bromination intermediate1->step2 intermediate2 Intermediate 2 (2-Fluoro-2'-(bromomethyl)benzophenone) step2->intermediate2 NBS, AIBN, CCl₄ step3 Step 3: Nucleophilic Substitution intermediate2->step3 product Final Product (this compound) step3->product Morpholine, K₂CO₃, CH₃CN

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-2'-methylbenzophenone (Intermediate 1)

This protocol is adapted from general Friedel-Crafts acylation procedures for benzophenone synthesis.[5][6]

  • Reaction Setup: To a solution of toluene (5.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-fluorobenzoyl chloride (6.2 mmol).

  • Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (7.8 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 2-Fluoro-2'-(bromomethyl)benzophenone (Intermediate 2)

This protocol uses standard conditions for benzylic bromination.

  • Reaction Setup: Dissolve 2-fluoro-2'-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 2-4 hours, with initiation by a heat lamp if necessary. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often used in the next step without further purification, but can be purified by recrystallization or column chromatography if needed.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the nucleophilic substitution of the benzylic bromide with morpholine.

  • Reaction Setup: Dissolve 2-fluoro-2'-(bromomethyl)benzophenone (1.0 eq) in acetonitrile (CH₃CN).

  • Reagent Addition: Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction to completion by TLC.

  • Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The final product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Medicinal Chemistry Applications & Data

Benzophenone derivatives have shown significant potential in several therapeutic areas. The data presented below is for structurally related compounds and serves to illustrate the potential bioactivities of the target derivatives.

Anti-inflammatory Activity

Many benzophenone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][7][8] These enzymes are key to the biosynthesis of prostaglandins, which are inflammatory mediators.[9]

Table 1: In Vitro COX Inhibition by Benzophenone Analogs

Compound Structure COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Analog A 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside >1000 2.5 >400 [10]
Analog B 4-hydroxy-4'-methoxybenzophenone 2.1 1000 0.0021 [10]

| Ketoprofen | Standard NSAID | 0.52 | 1.82 | 0.28 |[5] |

Data is illustrative for related benzophenone structures.

Anticancer Activity

The antiproliferative effects of benzophenone derivatives have been evaluated against various cancer cell lines.[2][11][12] Mechanisms of action can include inhibition of tubulin polymerization and modulation of cell cycle proteins.[12][13]

Table 2: In Vitro Anticancer Activity of Benzophenone Derivatives (IC₅₀ in µM)

Compound A-549 (Lung) SMMC-7721 (Liver) MDA-MB-231 (Breast) SW480 (Colon) Reference
Analog C 0.82 0.26 9.97 0.99 [11]
Analog D >50 1.02 >50 >50 [11]
Fluorinated Analog E - - - - BACE1 IC₅₀: 2.32 µM[2]

| Cisplatin | 8.35 | 9.87 | 10.23 | 12.31 |[11] |

Data is illustrative for related benzophenone structures.

Antifungal Activity

The morpholine moiety is a known pharmacophore in fungicides.[14] Benzophenone derivatives incorporating a morpholine ring have shown promising activity against various phytopathogenic fungi.[14][15][16]

Table 3: Antifungal Activity of Morpholine-Benzophenone Analogs (% Inhibition at 50 µg/mL)

Compound Fungus 1 (e.g., Alternaria solani) Fungus 2 (e.g., Botrytis cinerea) Fungus 3 (e.g., Fusarium oxysporum) Reference
Analog F (F-substituted) 22.7 35.7 42.9 [14]
Analog G (Cl-substituted) 27.3 42.9 50.0 [14]

| Flumorph (Standard) | 21.4 | 28.6 | 14.3 |[14] |

Data is illustrative for related benzophenone structures.

Potential Signaling Pathways

Based on the biological activities of related compounds, this compound derivatives may exert their effects through pathways like the Cyclooxygenase (COX) pathway or the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Cyclooxygenase (COX) Signaling Pathway

Inhibition of COX enzymes (COX-1 and COX-2) blocks the conversion of arachidonic acid to prostaglandins (PGs), reducing inflammation.[17] This is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

substrate Arachidonic Acid enzyme COX-1 / COX-2 substrate->enzyme product Prostaglandins (PGE₂) enzyme->product inhibitor Benzophenone Derivatives (Potential Inhibitors) inhibitor->enzyme Inhibition effect Inflammation Pain Fever product->effect

Caption: Inhibition of the COX pathway by potential benzophenone derivatives.

VEGF Signaling Pathway

The VEGF signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[18][19] Inhibiting this pathway is a key strategy in cancer therapy.

ligand VEGF-A receptor VEGFR-2 ligand->receptor Binds pathway Downstream Signaling (PLCγ, MAPK, PI3K/AKT) receptor->pathway Activates inhibitor Benzophenone Derivatives (Potential Inhibitors) inhibitor->receptor Inhibition response Angiogenesis Cell Proliferation Migration pathway->response

Caption: Potential inhibition of the VEGF signaling pathway by benzophenone derivatives.

References

Application Notes and Protocols: The Role of 2-Fluoro-2'-morpholinomethyl benzophenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2'-morpholinomethyl benzophenone is a substituted benzophenone derivative with potential applications as a precursor in the synthesis of various heterocyclic compounds. The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The presence of a fluorine atom and a morpholinomethyl group offers unique opportunities for chemical modification and the introduction of desirable physicochemical properties in the target heterocycles. These notes provide an overview of the potential synthetic utility of this compound, drawing upon established methodologies for related benzophenone derivatives, particularly in the synthesis of quinazolines and benzodiazepines. The protocols provided are exemplary and based on analogous reactions of structurally similar compounds.

Potential Synthetic Applications

The reactivity of the 2-fluoro and 2'-morpholinomethyl substituents can be strategically exploited to construct heterocyclic rings. Key potential transformations include:

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The electron-withdrawing nature of the benzoyl group activates the fluorine atom towards nucleophilic displacement. This allows for the introduction of various nitrogen, oxygen, or sulfur nucleophiles, paving the way for the synthesis of a diverse range of fused heterocyclic systems.

  • Modification of the Morpholinomethyl Group: The morpholinomethyl moiety can be a versatile handle for synthetic transformations. For instance, it could be a precursor to a primary or secondary amine through dealkylation, which can then participate in cyclization reactions.

Based on the extensive literature on the synthesis of heterocyclic compounds from 2-substituted benzophenones, two prominent classes of heterocycles that could potentially be synthesized from this compound or its derivatives are quinazolines and benzodiazepines.

Synthesis of Quinolone Derivatives: An Exemplary Pathway

One plausible synthetic strategy involves the conversion of the 2'-morpholinomethyl group to an amino group, followed by a cyclization reaction to form a quinazoline ring. This approach is based on the well-established synthesis of quinazolines from 2-aminobenzophenones.

Experimental Workflow

G cluster_0 Step 1: Conversion to 2-Fluoro-2'-aminomethyl benzophenone cluster_1 Step 2: Cyclization to a Dihydroquinazoline cluster_2 Step 3: Aromatization to a Quinazoline A 2-Fluoro-2'-morpholinomethyl benzophenone B Intermediate Amine A->B Dealkylation (e.g., von Braun reaction) C Reaction with an Aldehyde or its equivalent B->C Condensation D Dihydroquinazoline Derivative C->D E Quinazoline Derivative D->E Oxidation

Caption: Proposed synthetic workflow for the synthesis of quinazoline derivatives from this compound.

Experimental Protocol (Exemplary)

Step 1: Synthesis of 2-Fluoro-2'-(aminomethyl)phenyl)(phenyl)methanone (Intermediate Amine)

This protocol is based on analogous dealkylation reactions.

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., benzene or toluene), add cyanogen bromide (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with aqueous acid (e.g., 20% HCl) and heat to hydrolyze the cyanamide intermediate.

  • Cool the mixture, basify with a suitable base (e.g., NaOH solution) to pH > 10, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by column chromatography.

Step 2 & 3: Synthesis of 2-Aryl-4-phenylquinazoline from 2-Fluoro-2'-(aminomethyl)phenyl)(phenyl)methanone

This protocol is adapted from the synthesis of quinazolines from 2-aminobenzophenones and benzylamines.[1]

  • In a round-bottom flask, dissolve the intermediate amine (1.0 eq) and a substituted benzylamine (1.2 eq) in a suitable solvent such as acetonitrile.

  • Add ceric ammonium nitrate (CAN) (0.2 eq) and tert-butyl hydroperoxide (TBHP) (2.0 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinazoline derivative.

Quantitative Data for Analogous Quinazoline Syntheses

The following table summarizes representative yields for the synthesis of quinazolines from 2-aminobenzophenones and various benzylamines, as reported in the literature. These values can serve as a benchmark for the expected efficiency of the proposed synthetic route.

Entry2-Aminobenzophenone DerivativeBenzylamine DerivativeCatalyst/OxidantYield (%)Reference
12-AminobenzophenoneBenzylamineCAN/TBHP93[1]
22-Amino-5-chlorobenzophenoneBenzylamineCAN/TBHP90[1]
32-Aminobenzophenone4-MethoxybenzylamineCAN/TBHP85[1]
42-Amino-5-nitrobenzophenoneBenzylamineI2/O288

Synthesis of Benzodiazepine Derivatives: A Potential Application

Benzodiazepines are another important class of nitrogen-containing heterocycles that are commonly synthesized from 2-aminobenzophenones. A hypothetical route starting from a derivative of this compound could involve the introduction of an amino acid moiety.

Logical Relationship for Benzodiazepine Synthesis

G A 2-Amino-2'-fluorobenzophenone (Hypothetical Precursor) B Reaction with an α-amino acid ester A->B C Cyclization B->C D Benzodiazepine Derivative C->D

Caption: A logical pathway for the synthesis of benzodiazepine derivatives from a hypothetical 2-aminobenzophenone precursor.

Experimental Protocol (Exemplary)

This protocol is based on the general synthesis of 1,4-benzodiazepin-2-ones.[2]

  • Acylation: To a solution of a hypothetical 2-amino-2'-fluorobenzophenone (1.0 eq) in a suitable solvent (e.g., toluene), add chloroacetyl chloride (1.1 eq) dropwise at a low temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Amination and Cyclization: Dissolve the crude chloroacetamide intermediate in a suitable solvent mixture (e.g., methanol/water).

  • Add hexamethylenetetramine and ammonium chloride.

  • Heat the reaction mixture in a sealed vessel using microwave irradiation for a short duration (e.g., 10-20 minutes) at a controlled temperature.

  • After cooling, the product often precipitates. Collect the solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired benzodiazepine derivative.

Representative Data for a Similar Benzodiazepine Synthesis

The following data is for the synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

ReactantReagentsConditionsYield (%)Reference
2-Amino-5-chlorobenzophenone1. Chloroacetyl chloride2. Hexamethylenetetramine, NH4ClMicrowave irradiation~90[2]

Conclusion

References

Application Notes and Protocols for 2-Fluoro-2'-morpholinomethyl benzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a hypothetical, yet chemically sound, experimental protocol for the synthesis of "2-Fluoro-2'-morpholinomethyl benzophenone" and outline its potential applications based on the known reactivity of its constituent functional groups.

Hypothetical Synthesis Protocol

The synthesis of "this compound" can be envisioned through a multi-step process involving the formation of the benzophenone core followed by the introduction of the morpholinomethyl group. A plausible synthetic route is outlined below.

Table 1: Summary of Hypothetical Synthetic Steps
StepReactionKey Reagents and ConditionsProduct
1Friedel-Crafts Acylation2-Fluorobenzoyl chloride, 2-Bromotoluene, AlCl₃, Dichloromethane (DCM), 0 °C to rt(2-Fluorophenyl)(2-methylphenyl)methanone
2Radical Bromination(2-Fluorophenyl)(2-methylphenyl)methanone, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, Reflux(2-(Bromomethyl)phenyl)(2-fluorophenyl)methanone
3Nucleophilic Substitution(2-(Bromomethyl)phenyl)(2-fluorophenyl)methanone, Morpholine, K₂CO₃, Acetonitrile (MeCN), RefluxThis compound

Experimental Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution A 2-Fluorobenzoyl chloride + 2-Bromotoluene B AlCl3 in DCM, 0 °C to rt A->B C Work-up and Purification B->C D (2-Fluorophenyl)(2-methylphenyl)methanone C->D E (2-Fluorophenyl)(2-methylphenyl)methanone F NBS, BPO in CCl4, Reflux E->F G Work-up and Purification F->G H (2-(Bromomethyl)phenyl)(2-fluorophenyl)methanone G->H I (2-(Bromomethyl)phenyl)(2-fluorophenyl)methanone J Morpholine, K2CO3 in MeCN, Reflux I->J K Work-up and Purification J->K L This compound K->L

Caption: Hypothetical three-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of (2-Fluorophenyl)(2-methylphenyl)methanone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add 2-fluorobenzoyl chloride (1.0 eq.) dropwise.

  • After stirring for 15 minutes, add 2-bromotoluene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford (2-fluorophenyl)(2-methylphenyl)methanone.

Step 2: Synthesis of (2-(Bromomethyl)phenyl)(2-fluorophenyl)methanone

  • Dissolve (2-fluorophenyl)(2-methylphenyl)methanone (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO) (0.05 eq.).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation to yield the crude (2-(bromomethyl)phenyl)(2-fluorophenyl)methanone, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Synthesis of this compound

  • To a solution of (2-(bromomethyl)phenyl)(2-fluorophenyl)methanone (1.0 eq.) in acetonitrile (MeCN), add morpholine (1.2 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications and Further Reactions

The title compound serves as a potential scaffold for the synthesis of more complex molecules. The ketone functionality, the aromatic rings, and the morpholine nitrogen offer multiple sites for further chemical transformations.

Logical Relationship of Potential Reactions

G cluster_0 Ketone Modifications cluster_1 Aromatic Ring Functionalization cluster_2 Morpholine Modification A This compound B Reduction to Alcohol A->B C Reductive Amination A->C D Wittig Reaction A->D E Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) A->E F Quaternization A->F

Caption: Potential synthetic transformations of the title compound.

  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), opening pathways to new chiral centers and further functionalization.

  • Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to introduce new amino functionalities.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton.

  • Electrophilic Aromatic Substitution: The two aromatic rings can be further functionalized via electrophilic substitution reactions, although the substitution pattern will be directed by the existing fluoro, acyl, and alkylamino groups.

  • Quaternization of the Morpholine Nitrogen: The nitrogen atom of the morpholine ring can be quaternized by reacting with alkyl halides to form quaternary ammonium salts, which can alter the solubility and biological activity of the molecule.

Table 2: Physicochemical and Spectroscopic Data (Hypothetical)

PropertyValue
Molecular Formula C₁₈H₁₈FNO₂
Molecular Weight 299.34 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-90 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.60 (m, 8H, Ar-H), 3.65 (t, 4H, -CH₂-O-), 3.50 (s, 2H, Ar-CH₂-N), 2.45 (t, 4H, -CH₂-N-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 196.5 (C=O), 160.0 (d, J=250 Hz, C-F), 140.2, 138.5, 132.8, 131.5, 130.8, 129.5, 128.7, 124.3, 115.6 (d, J=22 Hz, C-F), 67.1 (-CH₂-O-), 62.3 (Ar-CH₂-N), 53.8 (-CH₂-N-)
Mass Spectrum (ESI-MS) m/z 300.1 [M+H]⁺
Purity (by HPLC) >97%

Disclaimer: The experimental protocols and data presented herein are hypothetical and based on established principles of organic chemistry. They are intended for illustrative purposes for researchers and scientists. Actual experimental conditions may require optimization, and all chemical manipulations should be performed with appropriate safety precautions in a controlled laboratory setting.

Application Notes: "2-Fluoro-2'-morpholinomethyl benzophenone" as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides a hypothetical framework for the investigation of "2-Fluoro-2'-morpholinomethyl benzophenone" as a potential kinase inhibitor. While direct evidence for this specific molecule's activity is not yet established in published literature, its core structure belongs to the benzophenone class. Certain benzophenone derivatives have been synthesized and evaluated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to inflammatory cytokines and stress.[1]

Therefore, these application notes and protocols are presented to guide researchers in the potential evaluation of "this compound" (referred to herein as Compound X) against p38α MAPK and its associated signaling pathway. The methodologies described are standard, robust techniques for characterizing novel kinase inhibitors.

Compound Information:

Identifier Value
IUPAC Name (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone
CAS Number 898750-74-8
Molecular Formula C18H18FNO2

| Molecular Weight | 299.34 g/mol |

Hypothetical Quantitative Data

The following data are presented as an example to illustrate the potential selectivity profile of a p38α MAPK inhibitor. These are not actual experimental results for Compound X.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X

Kinase Target IC50 (nM)
p38α (MAPK14) 15
p38β (MAPK11) 250
JNK1 > 10,000
ERK2 > 10,000

| CDK2 | > 10,000 |

Application Notes: Mechanism of Action

The p38 MAPKs are key components of a signaling cascade that responds to extracellular stress signals, such as UV radiation, osmotic shock, and inflammatory cytokines.[2][3] This pathway plays a central role in inflammation, cell cycle regulation, and apoptosis.[4][5] The cascade typically involves a MAPKKK (e.g., MEKK, MLK) activating a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[6] Activated p38 then phosphorylates downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and transcription factors like ATF-2, leading to a cellular response.[2] By inhibiting p38α, Compound X could potentially block this signaling cascade, making it a valuable tool for studying inflammatory processes and a candidate for therapeutic development.

p38_MAPK_Pathway stress Stress Stimuli (UV, Cytokines, LPS) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk36 MKK3 / MKK6 mapkkk->mkk36 p38 p38 MAPK mkk36->p38 p-Thr180 p-Tyr182 mk2 MAPKAPK-2 (MK2) p38->mk2 tf Transcription Factors (e.g., ATF-2, MEF2C) p38->tf compound_x Compound X compound_x->p38 response Cellular Response (Inflammation, Apoptosis) mk2->response tf->response

Figure 1. The p38 MAPK Signaling Cascade.

Experimental Protocols

Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the IC50 value of Compound X against purified p38α kinase by measuring the amount of ADP produced in the kinase reaction.[7]

Kinase_Assay_Workflow Experimental Workflow: In Vitro Kinase Assay plate_prep 1. Prepare 384-well plate with serial dilutions of Compound X. add_enzyme 2. Add purified p38α kinase enzyme to each well. plate_prep->add_enzyme pre_incubate 3. Pre-incubate for 20 minutes at room temperature (RT). add_enzyme->pre_incubate start_reaction 4. Initiate reaction by adding Substrate (ATF-2) and ATP mix. pre_incubate->start_reaction incubate_reaction 5. Incubate for 60 minutes at RT. start_reaction->incubate_reaction add_adpglo 6. Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP. incubate_reaction->add_adpglo incubate_adpglo 7. Incubate for 40 minutes at RT. add_adpglo->incubate_adpglo add_detection 8. Add Kinase Detection Reagent to convert ADP to ATP and generate light. incubate_adpglo->add_detection incubate_detection 9. Incubate for 30 minutes at RT. add_detection->incubate_detection read_luminescence 10. Read luminescence on a plate reader. incubate_detection->read_luminescence analyze 11. Calculate IC50 value from dose-response curve. read_luminescence->analyze

Figure 2. Workflow for p38α Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Further dilute into the appropriate kinase buffer.

  • Reaction Setup: To a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of purified active p38α kinase (e.g., 5 ng/µL) in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT) to each well.[7]

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture containing a suitable substrate (e.g., ATF-2 peptide) and ATP at its Km concentration.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and, through a luciferase/luciferin reaction, generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to DMSO controls (0% inhibition) and no-enzyme wells (100% inhibition). Plot the normalized data against the logarithm of Compound X concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify that Compound X directly binds to (engages) its target, p38α, in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[8][9]

CETSA_Workflow Experimental Workflow: CETSA cell_culture 1. Culture cells (e.g., HL-60) to desired density. treat_cells 2. Treat cells with Compound X or DMSO vehicle for 1 hour. cell_culture->treat_cells harvest_cells 3. Harvest and wash cells, then resuspend in PBS. treat_cells->harvest_cells aliquot_cells 4. Aliquot cell suspensions into PCR tubes. harvest_cells->aliquot_cells heat_challenge 5. Heat aliquots across a temperature gradient (e.g., 40-64°C) for 3 min. aliquot_cells->heat_challenge cool_down 6. Cool samples at 4°C for 3 min. heat_challenge->cool_down lyse_cells 7. Lyse cells via freeze-thaw cycles. cool_down->lyse_cells centrifuge 8. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins. lyse_cells->centrifuge collect_supernatant 9. Collect the supernatant containing soluble proteins. centrifuge->collect_supernatant western_blot 10. Analyze soluble p38α levels by Western Blot. collect_supernatant->western_blot analyze 11. Plot % soluble p38α vs. temperature to generate melt curves. western_blot->analyze

Figure 3. Workflow for Cellular Thermal Shift Assay.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., HL-60) with a high concentration of Compound X (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.[1]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of different temperatures (e.g., 10 temperatures from 40°C to 64°C), followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes, determine protein concentration, and normalize all samples before adding SDS-PAGE loading buffer.

  • Western Blot: Analyze the amount of soluble p38α in each sample using Western blotting with a specific anti-p38α antibody.

  • Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature (100% soluble). Plot the percentage of soluble p38α against temperature for both DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Protocol 3: Western Blot for Downstream Pathway Inhibition

This protocol measures the ability of Compound X to inhibit p38α kinase activity inside the cell by quantifying the phosphorylation of its direct downstream substrate, MAPKAPK-2 (MK2).[2]

WB_Workflow Experimental Workflow: Western Blot cell_culture 1. Seed cells (e.g., HeLa) and grow overnight. pretreat 2. Pre-treat cells with various concentrations of Compound X for 1 hour. cell_culture->pretreat stimulate 3. Stimulate p38 pathway with Anisomycin or UV for 30 min. pretreat->stimulate lyse 4. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. stimulate->lyse quantify 5. Quantify protein concentration (BCA assay). lyse->quantify sds_page 6. Separate proteins by SDS-PAGE. quantify->sds_page transfer 7. Transfer proteins to a PVDF membrane. sds_page->transfer block 8. Block membrane with 5% BSA in TBST for 1 hour. transfer->block probe_p 9. Incubate with primary antibody (anti-phospho-MK2) overnight at 4°C. block->probe_p wash_1 10. Wash membrane 3x with TBST. probe_p->wash_1 probe_s 11. Incubate with HRP-conjugated secondary antibody for 1 hour. wash_1->probe_s wash_2 12. Wash membrane 3x with TBST. probe_s->wash_2 detect 13. Add ECL substrate and image chemiluminescence. wash_2->detect reprobe 14. Strip and re-probe membrane for Total MK2 and Loading Control (GAPDH). detect->reprobe

Figure 4. Workflow for Phospho-Protein Western Blot.

Methodology:

  • Cell Treatment: Seed cells (e.g., HeLa or NIH-3T3) and allow them to adhere. Pre-treat with serially diluted Compound X for 1 hour. Then, stimulate the p38 pathway with a suitable agonist (e.g., Anisomycin, UV radiation) for 30 minutes.[10]

  • Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[11]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (e.g., anti-phospho-MK2 Thr334).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Re-probing: To ensure observed changes are due to inhibition and not changes in protein levels, strip the membrane and re-probe with an antibody for total MK2. A final re-probe for a loading control like GAPDH is also recommended.

References

Application of "2-Fluoro-2'-morpholinomethyl benzophenone" in photochemical studies.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzophenones are a well-studied class of aromatic ketones renowned for their rich and diverse photochemistry, primarily stemming from the reactivity of their triplet excited state. Upon absorption of ultraviolet (UV) light, benzophenones typically undergo efficient intersystem crossing to a long-lived triplet state. This triplet species is a potent hydrogen atom abstractor and can also act as an energy donor in photosensitization processes.

This document outlines potential applications and detailed experimental protocols for the use of a specific derivative, 2-Fluoro-2'-morpholinomethyl benzophenone , in photochemical research. The introduction of a fluorine atom and a morpholinomethyl group to the benzophenone core is anticipated to modulate its photochemical and photophysical properties. The electron-withdrawing fluorine atom can influence the energy of the excited states, while the morpholinomethyl moiety provides a potential intramolecular hydrogen source, which may lead to specific photoreactions such as a Norrish Type II-like process. Furthermore, the morpholino group can enhance solubility in a wider range of solvents.

While specific experimental data for this particular molecule is not yet widely published, the following application notes and protocols are based on the well-established photochemistry of benzophenone derivatives and serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring its potential.

I. Application Note 1: Photoinitiator for Radical Polymerization

Principle:

The triplet excited state of benzophenone is an efficient initiator for radical polymerization. It can abstract a hydrogen atom from a suitable donor (a co-initiator, solvent, or monomer) to generate a ketyl radical and a substrate-derived radical. The substrate-derived radical can then initiate the polymerization of a vinyl monomer. The presence of the morpholinomethyl group in this compound may influence the efficiency of hydrogen abstraction and the initiation process.

Potential Advantages:

  • The morpholino group may enhance solubility in polar monomers.

  • The fluoro-substitution might alter the absorption spectrum, potentially allowing for initiation at different wavelengths.

Experimental Workflow:

G prep Sample Preparation (Monomer, Co-initiator, Photoinitiator) irrad UV Irradiation (e.g., 365 nm LED) prep->irrad Degas with N2 poly Polymerization irrad->poly analysis Analysis (GPC, NMR, DSC) poly->analysis Characterize Polymer

Figure 1: Workflow for photoinitiated polymerization.

Protocol 1: Photoinitiated Polymerization of Methyl Methacrylate (MMA)

Objective: To evaluate the efficacy of this compound as a photoinitiator for the polymerization of MMA, using N-methyldiethanolamine (MDEA) as a co-initiator.

Materials:

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • N-methyldiethanolamine (MDEA)

  • Toluene (anhydrous)

  • Schlenk tubes or similar reaction vessels

  • UV LED lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: In a Schlenk tube, prepare a stock solution by dissolving this compound (e.g., 0.01 M) and MDEA (e.g., 0.05 M) in toluene.

  • Monomer Addition: Add a measured amount of purified MMA to the solution. A typical formulation would be a 1:1 v/v ratio of monomer to toluene.

  • Degassing: Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the triplet state and inhibit radical polymerization.

  • Irradiation: Place the Schlenk tube in front of a 365 nm UV LED lamp with constant magnetic stirring. Ensure the temperature is controlled (e.g., 25 °C).

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the conversion of monomer to polymer, for example, by gravimetry after precipitation in methanol or by ¹H NMR.

  • Termination and Isolation: After the desired time or conversion is reached, stop the irradiation. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Purification and Analysis: Filter the precipitated polymer, wash with methanol, and dry under vacuum. Characterize the polymer's molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

Data Presentation:

Photoinitiator Conc. (M)Co-initiator Conc. (M)Irradiation Time (min)Monomer Conversion (%)Mn ( g/mol )PDI
0.010.05153555,0001.8
0.010.05306298,0001.9
0.010.056085150,0002.1
0.020.053075110,0001.85
Note: The data in this table is illustrative and represents typical results that might be obtained.

II. Application Note 2: Photosensitizer for Triplet Energy Transfer

Principle:

Benzophenones are excellent triplet photosensitizers due to their high intersystem crossing quantum yield and relatively high triplet energy. This compound can be excited to its triplet state and then transfer this energy to a substrate with a lower triplet energy. This is useful for studying the triplet state chemistry of molecules that do not efficiently form triplets upon direct excitation. A classic example is the E/Z isomerization of alkenes.

Potential Advantages:

  • The substituents may fine-tune the triplet energy of the benzophenone core.

  • Enhanced solubility could be beneficial for reactions in specific solvent systems.

Signaling Pathway:

Figure 2: Jablonski diagram for photosensitization.

Protocol 2: Photosensitized Isomerization of cis-Stilbene

Objective: To determine the triplet energy transfer efficiency of this compound by monitoring the isomerization of cis-stilbene to trans-stilbene.

Materials:

  • This compound

  • cis-Stilbene

  • Spectroscopic grade acetonitrile

  • Quartz cuvettes

  • Photochemical reactor with a specific wavelength light source (e.g., 350 nm)

  • HPLC or GC-MS system

Procedure:

  • Solution Preparation: Prepare a solution of this compound (e.g., 0.1 M) and cis-stilbene (e.g., 0.01 M) in acetonitrile.

  • Initial Analysis: Analyze an aliquot of the initial solution by HPLC or GC-MS to determine the initial ratio of cis- to trans-stilbene.

  • Irradiation: Fill a quartz cuvette with the solution, seal it, and place it in a photochemical reactor. Irradiate the solution at 350 nm, where the benzophenone derivative absorbs strongly, but the stilbene has minimal absorbance.

  • Time-course Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw small aliquots from the reaction mixture.

  • Analysis: Analyze each aliquot by HPLC or GC-MS to determine the concentration of cis- and trans-stilbene.

  • Data Analysis: Plot the concentration of cis-stilbene as a function of time to determine the rate of isomerization. The quantum yield of isomerization can be calculated if the light intensity is known (using actinometry).

Data Presentation:

Irradiation Time (min)cis-Stilbene (%)trans-Stilbene (%)
099.50.5
585.214.8
1072.127.9
2051.548.5
3035.864.2
Note: The data in this table is illustrative and represents a typical time-course for such an experiment.

III. Application Note 3: Mechanistic Study of Intramolecular Hydrogen Abstraction

Principle:

The Norrish Type II reaction is a classic photochemical process for ketones possessing a γ-hydrogen atom. The excited carbonyl group abstracts this hydrogen via a six-membered transition state to form a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol. The morpholinomethyl group in this compound provides γ-hydrogens, making it a candidate for a Norrish Type II-like reaction.

Potential Reaction Pathway:

G start 2-Fluoro-2'-morpholinomethyl benzophenone (S0) excited Triplet Excited State (T1) start->excited hν, ISC biradical 1,4-Biradical Intermediate excited->biradical Intramolecular H-abstraction cleavage Cleavage Products (Enol + Imine) biradical->cleavage cyclization Cyclization Product (Cyclobutanol derivative) biradical->cyclization

Figure 3: Proposed pathway for intramolecular H-abstraction.

Protocol 3: Product Analysis of Photolysis

Objective: To identify the photoproducts from the UV irradiation of this compound to investigate the potential for an intramolecular hydrogen abstraction reaction.

Materials:

  • This compound

  • Degassed solvent (e.g., acetonitrile or benzene)

  • Quartz photoreactor

  • Medium-pressure mercury lamp with appropriate filters (e.g., Pyrex to cut off wavelengths < 290 nm)

  • Rotary evaporator

  • NMR spectrometer

  • GC-MS system

  • HPLC system

Procedure:

  • Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of this compound in a degassed solvent.

  • Irradiation: Irradiate the solution in a quartz photoreactor for a set period (e.g., 4 hours). It is advisable to monitor the disappearance of the starting material by TLC or HPLC.

  • Solvent Removal: After irradiation, remove the solvent under reduced pressure using a rotary evaporator.

  • Product Analysis:

    • Analyze the crude product mixture by ¹H and ¹³C NMR to look for new signals corresponding to potential products.

    • Use GC-MS to identify volatile products.

    • If the products are not volatile, use LC-MS for identification.

  • Product Isolation: If significant product formation is observed, scale up the reaction and isolate the major products using column chromatography or preparative HPLC.

  • Structure Elucidation: Characterize the structure of the isolated products using a combination of NMR (1D and 2D), mass spectrometry, and potentially X-ray crystallography if suitable crystals can be obtained.

Data Presentation:

TechniqueStarting MaterialPhotolysis Mixture
¹H NMR (δ, ppm) Aromatic: 7.2-7.8Morpholino: 2.5-3.8Benzylic: ~4.0Disappearance of starting material signals.Appearance of new signals, potentially in the alkene or cyclobutanol region.
GC-MS (m/z) M⁺ = 299.34Potential fragments corresponding to cleavage products.
HPLC (retention time) e.g., 12.5 minNew peaks at different retention times.
Note: The data in this table is a hypothetical representation to guide the analysis of experimental results.

Conclusion

This compound is a promising compound for a variety of photochemical studies. Its unique substitution pattern suggests it could function as a versatile photoinitiator, a photosensitizer with tailored properties, and an interesting substrate for mechanistic studies of intramolecular photoreactions. The protocols provided herein offer a solid starting point for researchers to explore and harness the photochemical potential of this molecule. As with any photochemical experiment, careful control of reaction conditions, particularly the exclusion of oxygen and the use of well-defined light sources, is crucial for obtaining reproducible and meaningful results.

Application Notes and Protocols: Utilizing "2-Fluoro-2'-morpholinomethyl benzophenone" as a Precursor for Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive review of available scientific literature, no specific studies explicitly detailing the use of "2-Fluoro-2'-morpholinomethyl benzophenone" as a precursor for the synthesis of novel fluorinated compounds were identified. Therefore, the following application notes and protocols are based on established chemical principles and analogous reactions reported for structurally similar compounds, such as ortho-halobenzophenones and compounds bearing a morpholinomethyl group. The proposed pathways are theoretical and would require experimental validation.

Introduction

"this compound" is a unique chemical entity possessing several reactive sites that hold potential for the synthesis of a diverse range of novel fluorinated compounds. The presence of a fluorine atom on one phenyl ring, a morpholinomethyl substituent on the other, and a central ketone functionality offers multiple avenues for chemical modification. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The morpholine moiety is also a common feature in bioactive compounds, often improving aqueous solubility and acting as a key pharmacophore.

These application notes propose potential synthetic strategies to leverage the structural features of "this compound" for the generation of novel, potentially bioactive, fluorinated molecules.

Potential Synthetic Applications

Intramolecular Cyclization Reactions

The ortho-positioning of the fluoro and morpholinomethyl groups relative to the benzophenone core suggests the potential for intramolecular cyclization reactions to form novel heterocyclic scaffolds.

a) Synthesis of Fluorinated Acridone Derivatives:

One plausible transformation is the intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom by the nitrogen of the morpholine ring, which would, after subsequent rearrangement and oxidation, lead to a fluorinated acridone derivative. Acridones are a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.

dot

G cluster_0 Proposed Synthesis of Fluorinated Acridone Derivative start 2-Fluoro-2'-morpholinomethyl benzophenone step1 Intramolecular Nucleophilic Aromatic Substitution (SNAr) start->step1 Heat, Base intermediate1 Cyclized Intermediate step1->intermediate1 step2 Rearrangement/ Oxidation intermediate1->step2 product Novel Fluorinated Acridone Derivative step2->product

Caption: Proposed pathway for synthesizing a novel fluorinated acridone.

b) Pictet-Spengler Type Reactions:

While not a classical Pictet-Spengler reaction, the presence of the aminomethyl group ortho to the benzoyl moiety could potentially undergo an acid-catalyzed intramolecular cyclization. This reaction would involve the ketone acting as the electrophile and the adjacent phenyl ring as the nucleophile, leading to complex polycyclic structures.

dot

G cluster_1 Proposed Pictet-Spengler Type Cyclization start_ps 2-Fluoro-2'-morpholinomethyl benzophenone step1_ps Acid-Catalyzed Intramolecular Cyclization start_ps->step1_ps Strong Acid (e.g., PPA, TfOH) intermediate1_ps Polycyclic Intermediate step1_ps->intermediate1_ps product_ps Novel Polycyclic Fluorinated Compound intermediate1_ps->product_ps

Caption: Hypothetical acid-catalyzed cyclization pathway.

Modification of the Benzophenone Core

The ketone functionality of the benzophenone can be a versatile handle for various chemical transformations.

a) Reductive Amination:

The carbonyl group can be converted to an amine via reductive amination. This would introduce a new nitrogen-containing moiety, further increasing the structural diversity and potential for biological activity. Subsequent reactions on this newly introduced amine could lead to a wide array of derivatives.

b) Grignard and Wittig Reactions:

Reaction with Grignard reagents or Wittig ylides would allow for the introduction of new carbon-carbon bonds at the carbonyl position, leading to tertiary alcohols or alkenes, respectively. These products could serve as scaffolds for further functionalization.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for similar reactions. These have not been experimentally validated for "this compound" and should be approached with caution.

Protocol 1: Attempted Synthesis of a Fluorinated Acridone Derivative

Objective: To synthesize a novel fluorinated acridone via intramolecular SNAr reaction.

Materials:

  • This compound

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DMF (20 mL) under an inert atmosphere.

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (or no further change), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of a cyclized product, which may require a subsequent oxidation step (e.g., with an oxidizing agent like DDQ or air) to yield the aromatic acridone.

Data Presentation (Hypothetical)

Should these proposed reactions be successful, the resulting quantitative data could be summarized as follows:

Table 1: Hypothetical Reaction Yields for Derivatives of this compound

EntryReaction TypeProduct ClassYield (%)
1Intramolecular SNArFluorinated Acridone45
2Reductive AminationFluorinated Diphenylmethanamine70
3Grignard Reaction (MeMgBr)Fluorinated Tertiary Alcohol85

Table 2: Hypothetical Biological Activity of Novel Fluorinated Compounds

Compound IDTargetIC50 (µM)
Acridone-F-01Kinase X0.5
Amine-F-01GPCR Y1.2
Alcohol-F-01Enzyme Z5.8

Conclusion

While direct literature evidence is lacking, "this compound" presents itself as a promising, yet underexplored, precursor for the synthesis of novel fluorinated compounds. The proposed synthetic pathways, including intramolecular cyclizations and modifications of the benzophenone core, offer a strategic starting point for researchers in drug discovery and materials science. The successful synthesis and biological evaluation of derivatives from this precursor could lead to the discovery of new chemical entities with valuable therapeutic or functional properties. All proposed experiments require careful planning and execution in a research laboratory setting.

Application Notes and Protocols: 2-Fluoro-2'-morpholinomethyl benzophenone in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific studies have been published on the anti-inflammatory properties of "2-Fluoro-2'-morpholinomethyl benzophenone." The following application notes and protocols are based on data from structurally related fluoro- and morpholino-substituted benzophenone derivatives and general knowledge of anti-inflammatory drug development. These notes are intended to provide a scientific framework for researchers, scientists, and drug development professionals interested in investigating the potential of this and similar compounds.

Introduction

Benzophenone derivatives have emerged as a promising class of compounds in the search for novel anti-inflammatory agents. Their structural versatility allows for modifications that can modulate their biological activity. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity, while the morpholine moiety is known to improve pharmacokinetic properties and can contribute to anti-inflammatory effects. This document outlines key in vivo and in vitro assays and relevant signaling pathways to guide the investigation of "this compound" and its analogues as potential anti-inflammatory drugs.

Data Presentation: Anti-inflammatory Activity of Structurally Related Benzophenone Derivatives

The following tables summarize the anti-inflammatory activity of various benzophenone derivatives, providing a comparative baseline for future studies.

Table 1: In Vivo Anti-inflammatory Activity of Benzophenone-N-ethyl Morpholine Ethers in Carrageenan-Induced Paw Edema in Rats [1][2]

CompoundSubstituent on Ring AEdema Inhibition (%) at 40 mg/kg p.o.
5ap-OCH355.5
5bp-CH348.2
5em-Cl49.9
5fo-Br58.7
5h p-F 48.9
5d-29.5
Phenylbutazone(Standard)60.2
Indomethacin(Standard)65.4

p.o. - per os (by mouth)

Table 2: In Vivo Anti-inflammatory Activity of Benzophenone Thiazole Derivatives in Croton Oil-Induced Ear Edema in Mice [3][4][5][6][7]

CompoundEdema Inhibition (%)
3a65.4 ± 4.5
3b60.1 ± 3.9
3c68.9 ± 5.1
3d55.7 ± 4.2
3e70.2 ± 6.3
Ketoprofen62.0 ± 3.7

Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess acute anti-inflammatory activity.[8][9][10]

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (e.g., this compound)

  • Standard drug (e.g., Indomethacin, Phenylbutazone)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III, IV, etc.: Test compound at different doses

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal:

      • % Edema = ((Vt - V0) / V0) * 100

      • Where Vt is the paw volume at time t and V0 is the initial paw volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the control group:

      • % Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100

Protocol 2: Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12][13][14]

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (human recombinant)

  • Arachidonic acid (substrate)

  • Test compound

  • Standard inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection system (e.g., ELISA kit for PGE2, colorimetric or fluorometric probe)

  • 96-well microplates

  • Incubator

Procedure:

  • Preparation of Reagents: Prepare solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Heme cofactor

    • COX-1 or COX-2 enzyme

    • Test compound or standard inhibitor at various concentrations. Include a vehicle control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Detection of Prostaglandin Production: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other appropriate detection method.

  • Calculation of IC50:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action is crucial in drug development. The following diagrams illustrate key inflammatory signaling pathways and a general experimental workflow.

G General Experimental Workflow for Anti-inflammatory Drug Discovery cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Mechanism of Action Compound Synthesis Compound Synthesis COX Inhibition Assay COX Inhibition Assay Compound Synthesis->COX Inhibition Assay Cytokine Release Assay Cytokine Release Assay COX Inhibition Assay->Cytokine Release Assay Carrageenan Paw Edema Carrageenan Paw Edema Cytokine Release Assay->Carrageenan Paw Edema Lead Compound Selection Croton Oil Ear Edema Croton Oil Ear Edema Carrageenan Paw Edema->Croton Oil Ear Edema Western Blot (NF-kB, MAPK) Western Blot (NF-kB, MAPK) Croton Oil Ear Edema->Western Blot (NF-kB, MAPK) qRT-PCR (Pro-inflammatory genes) qRT-PCR (Pro-inflammatory genes) Western Blot (NF-kB, MAPK)->qRT-PCR (Pro-inflammatory genes) Toxicology Studies Toxicology Studies qRT-PCR (Pro-inflammatory genes)->Toxicology Studies

Caption: A generalized workflow for the discovery and preclinical evaluation of novel anti-inflammatory compounds.

G Simplified NF-κB Signaling Pathway in Inflammation Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Activation IKK Activation Inflammatory Stimuli (LPS, TNF-α)->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Translocation to Nucleus Gene Transcription Gene Transcription NF-κB (p65/p50) Translocation to Nucleus->Gene Transcription Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Gene Transcription->Pro-inflammatory Mediators (COX-2, iNOS, Cytokines)

Caption: The canonical NF-κB pathway, a key regulator of inflammatory gene expression.[15][16][17][18][19]

G Simplified MAPK Signaling Pathway in Inflammation Stress/Cytokines Stress/Cytokines MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Stress/Cytokines->MAPKKK (e.g., TAK1) MAPKK (e.g., MKK3/6, MKK4/7) MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK (e.g., TAK1)->MAPKK (e.g., MKK3/6, MKK4/7) MAPK (p38, JNK) MAPK (p38, JNK) MAPKK (e.g., MKK3/6, MKK4/7)->MAPK (p38, JNK) Transcription Factor Activation (e.g., AP-1) Transcription Factor Activation (e.g., AP-1) MAPK (p38, JNK)->Transcription Factor Activation (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factor Activation (e.g., AP-1)->Inflammatory Gene Expression

Caption: The MAPK cascade, another critical pathway in the inflammatory response.[20][21][22][23]

References

Application Notes and Protocols: Synthesis of 2-Fluoro-2'-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry and drug development. The proposed methodology is based on established synthetic routes for related fluorinated benzophenone derivatives, with a focus on optimizing reaction conditions for a high yield.

Introduction

Fluorinated benzophenones and their derivatives are significant scaffolds in the development of therapeutic agents and photophysical probes. The introduction of a morpholinomethyl group can enhance the pharmacological properties of the parent molecule, including its solubility and binding affinity. This document outlines a potential synthetic pathway and detailed experimental protocol for the preparation of this compound.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming aryl-nitrogen bonds involves the reaction of an activated aryl fluoride with an amine. In this proposed synthesis, 2,2'-difluorobenzophenone is reacted with morpholine. The higher reactivity of the fluorine atom at the 2-position, activated by the adjacent carbonyl group, should favor the selective monosubstitution to yield the desired product.

To achieve optimal yield, controlling the reaction stoichiometry and temperature is crucial. Using a slight excess of morpholine can drive the reaction to completion, while careful temperature management can minimize the formation of disubstituted byproducts. The choice of a suitable solvent is also critical to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,2'-Difluorobenzophenone

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2'-difluorobenzophenone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, 20 mL/g of starting material).

  • Addition of Nucleophile: While stirring the mixture at room temperature, add morpholine (1.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

As this protocol is based on established methodologies for similar compounds, specific yield data for this compound is not yet available. Researchers are encouraged to optimize the following parameters to achieve the highest possible yield.

ParameterCondition 1Condition 2Condition 3Observed Yield (%)
Temperature (°C) 8090100To be determined
Morpholine (eq) 1.11.21.5To be determined
Base K2CO3Cs2CO3Et3NTo be determined
Reaction Time (h) 121824To be determined

Table 1: Proposed reaction conditions for optimization of this compound synthesis.

Visualizations

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Analysis cluster_product Final Product A 2,2'-Difluorobenzophenone E Reaction at 80-90°C A->E B Morpholine B->E C Potassium Carbonate C->E D DMF (Solvent) D->E F Aqueous Work-up & Extraction E->F Cooling G Drying & Concentration F->G H Column Chromatography G->H Crude Product I Characterization (NMR, MS) H->I Pure Product J 2-Fluoro-2'-morpholinomethyl benzophenone I->J

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • DMF is a potential reproductive hazard and should be handled with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Application Notes and Protocols: "2-Fluoro-2'-morpholinomethyl benzophenone" as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a fluorine atom and a morpholinomethyl group onto the benzophenone core, as in "2-Fluoro-2'-morpholinomethyl benzophenone," presents a promising strategy for the development of novel drug candidates with potentially enhanced pharmacological profiles. The fluorine substitution can improve metabolic stability and binding affinity, while the morpholine moiety can enhance solubility and provide additional interaction points with biological targets.[4]

These application notes provide an overview of the potential applications of the "this compound" scaffold, along with detailed protocols for its synthesis and evaluation in relevant in vitro assays.

Potential Applications

Anti-inflammatory Drug Discovery

Benzophenone derivatives have demonstrated significant anti-inflammatory properties.[2][5] The "this compound" scaffold can be explored for the development of novel anti-inflammatory agents. The mechanism of action may involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[5][6]

Anticancer Drug Discovery

The benzophenone core is present in several potent anticancer agents.[1][7][8] Derivatives of this scaffold have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[1][9] The "this compound" scaffold could serve as a starting point for the design of new antimitotic agents with improved efficacy and selectivity against various cancer cell lines.

Quantitative Data of Analogous Benzophenone Scaffolds

The following tables summarize the biological activities of various benzophenone derivatives, providing a reference for the potential efficacy of the "this compound" scaffold.

Table 1: Anti-inflammatory Activity of Benzophenone Analogs

CompoundDescriptionAssayIC50 / % InhibitionReference
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanonep38 MAP Kinase InhibitorIL-1β release14 nM[6]
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanonep38 MAP Kinase InhibitorTNF-α release6 nM[6]
Benzophenone-N-ethyl morpholine ether (5a)Methoxy substitutedCarrageenan-induced paw edema55.5% inhibition[4]
Benzophenone-N-ethyl morpholine ether (5f)Bromo substitutedCarrageenan-induced paw edema58.7% inhibition[4]

Table 2: Anticancer Activity of Benzophenone Analogs

CompoundDescriptionCell LineGI50 / IC50Reference
(2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (Compound 6)Tubulin Polymerization InhibitorColo 205<0.1 µM[1]
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (Compound 7)Tubulin Polymerization InhibitorNUGC3<0.1 µM[1]
Fluoro isocombretastatin 7kPhenstatin analogLeukemia SR15 nM[10]
Fluoro isocombretastatin 7kPhenstatin analogMelanoma MDA-MB-43519 nM[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of the target compound based on established methodologies for related benzophenone derivatives.

Workflow Diagram:

G A 2-Fluorobenzoyl chloride C Friedel-Crafts Acylation (AlCl3) A->C B Toluene B->C D 2-Fluoro-2'-methylbenzophenone C->D E Radical Bromination (NBS, AIBN) D->E F 2-Fluoro-2'-(bromomethyl)benzophenone E->F H Nucleophilic Substitution F->H G Morpholine G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation to yield 2-Fluoro-2'-methylbenzophenone

  • To a solution of 2-fluorobenzoyl chloride (1.0 eq) in dry toluene (5 vol), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-fluoro-2'-methylbenzophenone.

Step 2: Radical Bromination to yield 2-Fluoro-2'-(bromomethyl)benzophenone

  • Dissolve 2-fluoro-2'-methylbenzophenone (1.0 eq) in carbon tetrachloride (10 vol).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-2'-(bromomethyl)benzophenone, which can be used in the next step without further purification.

Step 3: Nucleophilic Substitution to yield this compound

  • To a solution of crude 2-fluoro-2'-(bromomethyl)benzophenone (1.0 eq) in acetonitrile (10 vol), add morpholine (2.0 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography (silica gel, dichloromethane:methanol gradient) to obtain "this compound".

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of LPS-induced TNF-α Production in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of the synthesized compound.

Workflow Diagram:

G A Seed RAW 264.7 cells B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Measure TNF-α levels (ELISA) E->F G Calculate % inhibition F->G

Caption: Workflow for TNF-α inhibition assay.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of "this compound" in DMSO and then dilute with culture medium (final DMSO concentration <0.1%). Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to each well (except for the vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.

Protocol 3: In Vitro Anticancer Assay - MTT Cytotoxicity Assay

This protocol is used to evaluate the cytotoxic effects of the compound on cancer cell lines.

Workflow Diagram:

G A Seed cancer cells B Treat with test compound A->B C Incubate for 48h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, A549) in the appropriate culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound".

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Hypothetical Signaling Pathway

Based on the known mechanisms of action of similar benzophenone derivatives, "this compound" could potentially modulate inflammatory or cancer-related signaling pathways. The following diagram illustrates a simplified hypothetical pathway.

G cluster_0 Inflammatory Signaling cluster_1 Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB TNFa TNF-α NFkB->TNFa Compound 2-Fluoro-2'-morpholinomethyl benzophenone Compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram depicts a simplified representation of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory response. Lipopolysaccharide (LPS) activates TLR4, leading to a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α. A potential mechanism of action for an anti-inflammatory benzophenone derivative could be the inhibition of a key kinase in this pathway, such as IκB kinase (IKK), thereby preventing the activation of NF-κB and reducing inflammation.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The provided protocols offer a framework for the synthesis and preliminary biological evaluation of this and related compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the pharmacological properties of this scaffold and identify lead candidates for further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data tables to assist researchers, scientists, and drug development professionals in successfully synthesizing this target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound. The proposed synthetic route consists of two main stages:

  • Stage 1: Synthesis of the intermediate, 2-(morpholinomethyl)benzonitrile, via nucleophilic substitution of 2-cyanobenzyl bromide with morpholine.

  • Stage 2: Grignard reaction of 2-(morpholinomethyl)benzonitrile with 2-fluorophenylmagnesium bromide to yield the final product.

Stage 1: Synthesis of 2-(morpholinomethyl)benzonitrile

Question 1: I am seeing a low yield of 2-(morpholinomethyl)benzonitrile. What are the possible causes and solutions?

Answer: Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction between 2-cyanobenzyl bromide and morpholine may not have gone to completion.

    • Solution: Ensure you are using a slight excess of morpholine (1.1-1.2 equivalents) to drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-cyanobenzyl bromide) is no longer visible. If the reaction stalls, gentle heating (40-50 °C) can be applied.

  • Side Reactions: 2-Cyanobenzyl bromide is a reactive electrophile and can undergo side reactions.

    • Solution: Add the 2-cyanobenzyl bromide solution to the morpholine solution slowly to maintain a low concentration of the electrophile and minimize side product formation. The reaction should be carried out in a suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Product Loss During Work-up: The product is a tertiary amine and can be partially soluble in the aqueous phase, especially under acidic conditions.

    • Solution: During the aqueous work-up, ensure the aqueous layer is basic (pH > 9) before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize the recovery of the product.

Question 2: My purified 2-(morpholinomethyl)benzonitrile is not clean, and I see persistent impurities. How can I improve the purification?

Answer: Purification of tertiary amines can sometimes be challenging.

  • Recrystallization: If your product is a solid, recrystallization is a good option.[1] Consider solvent systems like ethanol/water or hexane/ethyl acetate.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. However, the basicity of the morpholine nitrogen can lead to tailing on standard silica gel.

    • Solution: To mitigate tailing, you can use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), or use amine-functionalized silica gel.[2]

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the ammonium salt. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent.

Stage 2: Grignard Reaction and Product Formation

Question 3: My Grignard reaction with 2-fluorobromobenzene is not initiating. What should I do?

Answer: Failure of Grignard reagent formation is a common issue.

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium turnings before adding the aryl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under inert atmosphere) to expose a fresh surface.[4][5]

  • Purity of Starting Materials: Impurities in the 2-fluorobromobenzene can inhibit the reaction.

    • Solution: Use freshly distilled or high-purity 2-fluorobromobenzene.

Question 4: The yield of my final product, this compound, is very low after the Grignard reaction. What are the potential reasons?

Answer: Low yields in the Grignard reaction step can be due to several issues:

  • Side Reaction with the Morpholine Moiety: Although tertiary amines are generally unreactive towards Grignard reagents due to the absence of an acidic proton, strong Grignard reagents can sometimes undergo side reactions.[6]

    • Solution: While this is less likely with a tertiary amine, ensuring the reaction is carried out at a low temperature (e.g., 0 °C to room temperature) can help minimize any potential side reactions.

  • Incomplete Hydrolysis of the Imine Intermediate: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. This needs to be hydrolyzed to the ketone.[7][8][9][10]

    • Solution: The hydrolysis is typically carried out by adding aqueous acid (e.g., HCl, H₂SO₄) during the work-up. Ensure that the pH is sufficiently acidic and allow for a sufficient reaction time for the hydrolysis to complete. Gentle heating may sometimes be required.

  • Formation of Benzyne Intermediate: The use of 2-fluorobromobenzene as a Grignard precursor can sometimes lead to the formation of a benzyne intermediate through elimination of MgBrF.[11][12] This highly reactive intermediate can lead to various side products.

    • Solution: This is an inherent reactivity of this substrate. Carrying out the reaction at lower temperatures may help to disfavor the elimination pathway.

Question 5: I am having difficulty with the final purification of this compound. What are the recommended methods?

Answer: The final product contains a basic morpholine group, which can complicate purification.

  • Column Chromatography: Similar to the intermediate, column chromatography on silica gel may result in tailing.

    • Solution: Use a mobile phase containing a small amount of triethylamine or use amine-functionalized silica.[2]

  • Crystallization: If the product is a solid, crystallization is a highly effective purification method.

    • Solution: Screen various solvent systems to find one that gives good quality crystals. Common solvents for benzophenone derivatives include ethanol, methanol, isopropanol, or mixtures with water.[1][13]

  • Acid-Base Extraction: An acid wash followed by basification and re-extraction can be an effective way to remove non-basic impurities.

Data Presentation

Table 1: Representative Yields for the Synthesis of 2-(morpholinomethyl)benzonitrile

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
2-Cyanobenzyl bromideMorpholine, K₂CO₃Acetonitrile42585-95
2-Cyanobenzyl bromideMorpholineDMF32580-90

Note: These are typical yields and may vary depending on the specific reaction conditions and scale.

Table 2: Representative Yields for the Grignard Reaction

Nitrile SubstrateGrignard ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
2-(morpholinomethyl)benzonitrile2-Fluorophenylmagnesium bromideTHF20 to 2560-75
BenzonitrilePhenylmagnesium bromideEther12580-90

Note: The presence of the morpholinomethyl group may slightly lower the yield compared to a simple benzonitrile. Yields are highly dependent on the success of the Grignard reagent formation and the subsequent hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2-(morpholinomethyl)benzonitrile
  • To a solution of morpholine (1.1 eq.) in anhydrous acetonitrile (10 mL per 1 g of 2-cyanobenzyl bromide) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C and add a solution of 2-cyanobenzyl bromide (1.0 eq.) in anhydrous acetonitrile dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the potassium salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by recrystallization.

Protocol 2: Synthesis of this compound
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, place a solution of 2-fluorobromobenzene (1.0 eq.) in anhydrous diethyl ether.

    • Add a small portion of the 2-fluorobromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask or add a drop of 1,2-dibromoethane.

    • Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • In a separate flame-dried flask, dissolve 2-(morpholinomethyl)benzonitrile (0.9 eq.) in anhydrous diethyl ether.

    • Add the solution of the nitrile to the Grignard reagent dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Add 1M HCl to dissolve the magnesium salts and to hydrolyze the imine intermediate. Stir for 1-2 hours at room temperature.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by crystallization from a suitable solvent.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Grignard Reaction 2-Cyanobenzyl_bromide 2-Cyanobenzyl bromide Intermediate 2-(morpholinomethyl)benzonitrile 2-Cyanobenzyl_bromide->Intermediate K2CO3, Acetonitrile Morpholine Morpholine Morpholine->Intermediate Final_Product 2-Fluoro-2'-morpholinomethyl benzophenone Intermediate->Final_Product 1. Grignard Addition 2-Fluorobromobenzene 2-Fluorobromobenzene Grignard 2-Fluorophenyl- magnesium bromide 2-Fluorobromobenzene->Grignard Mg Mg, Ether Mg->Grignard Grignard->Final_Product Hydrolysis 2. H3O+ work-up

Caption: Synthetic route for this compound.

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification Dry_glassware Flame-dry glassware under inert atmosphere Add_Mg Add Mg turnings and Iodine crystal Dry_glassware->Add_Mg Add_ether Add anhydrous ether Add_Mg->Add_ether Add_halide Slowly add 2-fluorobromobenzene Add_ether->Add_halide Reflux Reflux until Mg is consumed Add_halide->Reflux Cool_Grignard Cool Grignard reagent to 0 °C Reflux->Cool_Grignard Prepare_nitrile Dissolve 2-(morpholinomethyl)benzonitrile in anhydrous ether Add_nitrile Add nitrile solution dropwise Cool_Grignard->Add_nitrile Prepare_nitrile->Add_nitrile Stir Stir at room temperature Add_nitrile->Stir Quench Quench with aq. NH4Cl Stir->Quench Hydrolyze Add 1M HCl to hydrolyze imine Quench->Hydrolyze Extract Extract with ether Hydrolyze->Extract Purify Purify by column chromatography or crystallization Extract->Purify

Caption: Workflow for the Grignard reaction and product isolation.

Troubleshooting Logic: Low Grignard Reaction Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Grignard Was the Grignard reagent successfully formed? Start->Check_Grignard No_Grignard No Check_Grignard->No_Grignard   Yes_Grignard Yes Check_Grignard->Yes_Grignard   Troubleshoot_Grignard Troubleshoot Grignard Formation: - Check for moisture - Activate Mg surface - Check halide purity No_Grignard->Troubleshoot_Grignard Check_Hydrolysis Was the imine intermediate fully hydrolyzed? Yes_Grignard->Check_Hydrolysis Incomplete_Hydrolysis No Check_Hydrolysis->Incomplete_Hydrolysis   Complete_Hydrolysis Yes Check_Hydrolysis->Complete_Hydrolysis   Adjust_Hydrolysis Adjust Work-up: - Ensure acidic pH - Increase hydrolysis time/temperature Incomplete_Hydrolysis->Adjust_Hydrolysis Check_Side_Reactions Consider other side reactions: - Benzyne formation - Reaction with morpholine Complete_Hydrolysis->Check_Side_Reactions Optimize_Conditions Optimize Reaction Conditions: - Lower reaction temperature Check_Side_Reactions->Optimize_Conditions

Caption: Decision tree for troubleshooting low yield in the Grignard reaction.

References

Technical Support Center: Synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step process. The first step typically involves the Friedel-Crafts acylation of a suitable benzene derivative with a benzoyl chloride derivative.[1] The second step involves the introduction of the morpholinomethyl group, often via a substitution reaction.

Q2: What are the recommended starting materials for this synthesis?

For the Friedel-Crafts acylation, 2-fluorobenzoyl chloride and a protected 2-methylaniline derivative are suitable starting materials. The methyl group can be subsequently halogenated and reacted with morpholine. Alternatively, a pre-functionalized starting material can be used.

Q3: What are the critical reaction parameters to control for optimal yield?

Key parameters to monitor and optimize include reaction temperature, reaction time, the choice of catalyst for the Friedel-Crafts acylation, and the stoichiometry of the reactants. The purity of starting materials and solvents is also crucial.

Q4: What are the common side products, and how can they be minimized?

Common side products can arise from polysubstitution during the Friedel-Crafts acylation or from side reactions of the morpholine nucleophile. Minimizing side product formation can be achieved by controlling the reaction temperature and using the correct stoichiometry of reactants.

Q5: What is the recommended method for purification of the final product?

Column chromatography is a common and effective method for purifying this compound. The choice of solvent system will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent, such as ethanol, can also be employed to improve purity.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalyst (e.g., anhydrous aluminum chloride)Use freshly opened or properly stored anhydrous aluminum chloride.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Impure starting materials or solventsEnsure all starting materials and solvents are of high purity and anhydrous where necessary.
Formation of Multiple Products Polysubstitution during Friedel-Crafts acylationUse a milder Lewis acid catalyst or run the reaction at a lower temperature.
Side reactions with the morpholine nucleophileAdd the morpholine slowly and at a controlled temperature.
Difficulty in Product Purification Co-elution of impurities during column chromatographyOptimize the solvent system for column chromatography by trying different solvent polarities.
Oily product that does not crystallizeTry converting the product to a salt (e.g., hydrochloride) to induce crystallization.

Optimization of Reaction Conditions

The following tables provide representative data on how varying reaction parameters can influence the yield of the key synthetic steps.

Table 1: Optimization of Friedel-Crafts Acylation

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃Dichloromethane0 to rt465
2AlCl₃1,2-Dichloroethanert472
3FeCl₃Dichloromethanert655
4ZnCl₂Dichloromethane40840

Table 2: Optimization of Morpholine Substitution

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801285
2NaHTHFrt678
3Et₃NDichloromethanert2460
4K₂CO₃DMF100892

Experimental Protocols

Protocol 1: Synthesis of (2-Fluorophenyl)(2-methylphenyl)methanone (Intermediate)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add toluene (1.0 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • To a solution of (2-fluorophenyl)(2-methylphenyl)methanone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.

  • Dissolve the crude bromide in acetonitrile, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting

G cluster_workflow Synthetic Workflow cluster_troubleshooting Troubleshooting Logic Start Start Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Bromination Benzylic Bromination Friedel_Crafts->Bromination Substitution Morpholine Substitution Bromination->Substitution Purification Purification Substitution->Purification Final_Product Final Product Purification->Final_Product Low_Yield Low Yield? Final_Product->Low_Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Side_Products Side Products? Low_Yield->Side_Products No Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Check_Purity Check Starting Material Purity Optimize_Temp->Check_Purity Side_Products->Final_Product No Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry Yes Change_Solvent Change Solvent Adjust_Stoichiometry->Change_Solvent

References

Technical Support Center: Synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, which proceeds via the benzylic bromination of (2-methylphenyl)(2-fluorophenyl)methanone followed by nucleophilic substitution with morpholine.

Step 1: Benzylic Bromination of (2-methylphenyl)(2-fluorophenyl)methanone

Problem Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Inactive radical initiator.- Insufficient light source (for photo-initiated reactions).- Low reaction temperature.- Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide).- Ensure the light source is of the appropriate wavelength and intensity.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of multiple brominated products (di- and tri-bromination) - Excess of brominating agent (e.g., NBS).- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.[1]- Monitor the reaction closely by TLC or GC/MS and stop it once the starting material is consumed.- Consider using a milder brominating agent or a continuous flow process to better control stoichiometry.[1]
Bromination on the aromatic ring - Presence of Lewis acid impurities.- High reaction temperatures promoting electrophilic aromatic substitution.- Use purified reagents and dry solvents.- Consider using a radical initiator that does not generate acidic byproducts.- Perform the reaction at the lowest effective temperature.
Difficulty in separating the mono-brominated product from byproducts - Similar polarities of the mono-, di-brominated products, and starting material.- Utilize column chromatography with a shallow solvent gradient for separation.- Recrystallization from a suitable solvent system may help in isolating the desired product.

Step 2: Nucleophilic Substitution of (2-bromomethylphenyl)(2-fluorophenyl)methanone with Morpholine

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction.- Competing elimination reaction.- Formation of quaternary ammonium salt.- Increase the reaction time or temperature, monitoring for product formation.- Use a non-polar, aprotic solvent to disfavor elimination.- Use a slight excess of morpholine (1.1-1.5 equivalents) and add it slowly to the reaction mixture to minimize the formation of the quaternary salt.[2]
Presence of a significant amount of elimination byproduct (alkene) - Use of a strong base or a protic solvent.- Use a non-basic or weakly basic amine like morpholine.- Employ aprotic solvents such as THF, DMF, or acetonitrile.[3]
Formation of a water-soluble quaternary ammonium salt - Reaction of the product with another molecule of the benzyl bromide.- Use a controlled stoichiometry of the benzyl bromide.- Add the benzyl bromide slowly to a solution of morpholine.- The quaternary salt can often be removed by an aqueous workup.
Product is difficult to purify - Presence of unreacted starting materials and byproducts with similar properties.- Purify by column chromatography on silica gel.- Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by neutralization to obtain the free base.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the benzylic bromination step?

A1: The most common side reaction is over-bromination, leading to the formation of di- and sometimes tri-brominated products.[1][4] This occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long. Careful control of stoichiometry and reaction time is crucial to minimize these byproducts.

Q2: How can I avoid the formation of the elimination byproduct in the substitution step?

A2: The formation of the elimination byproduct (an alkene) is favored by strong bases and protic solvents. Since morpholine is a relatively weak base, the choice of solvent is critical. Using aprotic solvents like THF, DMF, or acetonitrile will favor the desired SN2 substitution over the E2 elimination pathway.[3]

Q3: I see a significant amount of a water-soluble byproduct. What is it and how can I prevent it?

A3: This is likely the N,N-dialkylated morpholinium salt (a quaternary ammonium salt). It forms when a molecule of the desired product reacts with another molecule of the (2-bromomethylphenyl)(2-fluorophenyl)methanone starting material.[2][5] To minimize its formation, use a slight excess of morpholine and add the benzyl bromide reactant slowly to the reaction mixture.

Q4: What is a suitable method for purifying the final product?

A4: The final product, this compound, can typically be purified by column chromatography on silica gel. If impurities persist, converting the product to its hydrochloride salt by treatment with HCl can allow for purification via recrystallization. The purified salt can then be neutralized with a base to regenerate the pure free base product.

Q5: Are there any alternative synthetic routes to consider?

A5: While the described two-step synthesis is a common approach for this type of molecule, other routes could be explored. One possibility is a Friedel-Crafts acylation of a pre-formed morpholinomethyl-substituted aromatic ring with 2-fluorobenzoyl chloride. However, the feasibility of this would depend on the stability of the morpholinomethyl group under Friedel-Crafts conditions and the directing effects of the substituents.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReactantsCommon SolventsTypical Temperature Range (°C)Typical Reaction Time (h)Expected Yield (%)Key Side Products
Bromination (2-methylphenyl)(2-fluorophenyl)methanone, NBS, AIBNCCl₄, Benzene, Acetonitrile60-802-660-80(2-(Dibromomethyl)phenyl)(2-fluorophenyl)methanone
Substitution (2-bromomethylphenyl)(2-fluorophenyl)methanone, MorpholineTHF, DMF, Acetonitrile25-604-1270-90Quaternary ammonium salt, Elimination product

Experimental Protocols

Protocol 1: Synthesis of (2-bromomethylphenyl)(2-fluorophenyl)methanone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-methylphenyl)(2-fluorophenyl)methanone (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) (0.02 eq).

  • Heat the mixture to reflux (around 77-82°C) and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired mono-brominated product.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve (2-bromomethylphenyl)(2-fluorophenyl)methanone (1.0 eq) in an aprotic solvent such as THF or DMF.

  • Add morpholine (1.2 eq) dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor its progress by TLC.

  • Upon completion (typically 4-8 hours), quench the reaction with water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove any unreacted morpholine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with a small percentage of triethylamine to prevent tailing) to obtain the pure this compound.

Visualizations

Synthesis_Pathway start (2-methylphenyl)(2-fluorophenyl)methanone intermediate (2-bromomethylphenyl)(2-fluorophenyl)methanone start->intermediate NBS, AIBN product This compound intermediate->product Morpholine

Caption: Two-step synthesis of the target compound.

Side_Reactions cluster_bromination Bromination Side Reactions cluster_substitution Substitution Side Reactions start_brom (2-methylphenyl)(2-fluorophenyl)methanone mono_bromo Desired Mono-bromo Product start_brom->mono_bromo NBS (1 eq) di_bromo Di-bromo Side Product mono_bromo->di_bromo Excess NBS start_sub (2-bromomethylphenyl)(2-fluorophenyl)methanone product_sub Desired Product start_sub->product_sub Morpholine elimination Elimination Product start_sub->elimination Strong Base/Heat quat_salt Quaternary Ammonium Salt product_sub->quat_salt + start_sub

Caption: Key side reactions in the synthesis.

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Purifying 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "2-Fluoro-2'-morpholinomethyl benzophenone."

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows a purity of less than 95% by HPLC. What are the likely impurities and how can I remove them?

  • Answer: Low purity after synthesis often results from unreacted starting materials or byproducts from side reactions. Given the structure of the target compound, a likely synthetic route involves the Friedel-Crafts acylation of a fluorobenzene derivative, followed by a reaction to introduce the morpholinomethyl group.

    Potential Impurities:

    • Unreacted Starting Materials: Such as 2-fluorobenzoyl chloride or a related benzaldehyde, and the substituted aromatic precursor.

    • Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield ortho-, meta-, and para-substituted products. Depending on the exact synthetic route, you might have isomers of the desired product.

    • Over-alkylation/acylation Products: The aromatic rings can sometimes react more than once, leading to poly-substituted impurities.[1]

    • Hydrolyzed Reagents: Moisture can lead to the hydrolysis of starting materials, for example, acid chlorides can hydrolyze to carboxylic acids.

    Recommended Purification Strategy:

    • Acid-Base Extraction: To remove acidic or basic impurities, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base solution (e.g., 1M NaOH) to remove acidic impurities. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate.

    • Recrystallization: This is an effective method for removing small amounts of impurities. See the detailed protocol below.

    • Column Chromatography: For more difficult separations or to isolate the pure product from a complex mixture, column chromatography is recommended. See the detailed protocol below.

Issue 2: Oily Product Instead of Crystalline Solid During Recrystallization

  • Question: I am trying to recrystallize my this compound, but it separates as an oil. What can I do to induce crystallization?

  • Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point and separates as a liquid. Here are several troubleshooting steps:

    • Change the Solvent System:

      • If using a single solvent, try a solvent mixture. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly.[2] For aromatic ketones, combinations like ethanol/water, acetone/hexane, or ethyl acetate/heptane can be effective.[3]

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation over crystal growth.

    • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Reduce the Amount of Solvent: Using too much solvent can prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

Issue 3: Poor Separation During Column Chromatography

  • Question: I am running a silica gel column to purify this compound, but I am getting poor separation of my product from an impurity. How can I improve the resolution?

  • Answer: Poor separation in column chromatography can be addressed by optimizing several parameters:

    • Adjust the Mobile Phase Polarity:

      • If your compound and the impurity are eluting too quickly and close together, your mobile phase is likely too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate system).

      • If your compounds are eluting too slowly or not at all, increase the polarity of the mobile phase (e.g., increase the ethyl acetate content).

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities and then the more polar product (or vice versa), improving separation.

    • Change the Stationary Phase: While silica gel is the most common stationary phase, for compounds with basic groups like the morpholine moiety, it can sometimes cause tailing. Consider using neutral or basic alumina as the stationary phase.

    • Optimize Column Packing and Loading:

      • Ensure the column is packed uniformly without any air bubbles or cracks.

      • Dissolve the sample in a minimal amount of the mobile phase or a strong solvent (which is then evaporated onto a small amount of silica before loading) and load it onto the column in a narrow band. Overloading the column with too much sample will lead to poor separation. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for recrystallizing this compound?

    • A1: For aromatic ketones containing an amine functionality, a good starting point would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of water as an anti-solvent. Alternatively, a mixture of a moderately polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane or heptane is a common choice.[3][5] Experimental screening of different solvents is highly recommended.

  • Q2: What is a suitable mobile phase for silica gel column chromatography of this compound?

    • A2: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a standard choice for compounds of this polarity. You can start with a system like 9:1 hexane:ethyl acetate and gradually increase the polarity. Adding a small amount (e.g., 0.5-1%) of triethylamine to the mobile phase can help to reduce tailing caused by the basic morpholine group interacting with the acidic silica gel.

  • Q3: How can I monitor the purity of my fractions during column chromatography?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. Use the same solvent system as your column's mobile phase to spot the collected fractions on a TLC plate. Visualize the spots under a UV lamp (as benzophenones are UV active) or by using a staining agent.

  • Q4: My purified product has a slight yellow tint. Is this normal and how can I remove it?

    • A4: A yellow tint can indicate the presence of minor, often highly conjugated, impurities. If the purity by HPLC and NMR is high, the color may not be a significant issue. However, to remove the color, you can try treating a solution of your compound with a small amount of activated charcoal before the final filtration in your recrystallization process. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[2]

Data Presentation

The following table provides illustrative data on the expected purity of "this compound" at different stages of purification. The actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification StepPurity by HPLC (%)Yield (%)Observations
Crude Product85 - 95100Typically an off-white to yellowish solid.
After Acid-Base Extraction90 - 9790 - 98Color may lighten. Removes ionic impurities.
After First Recrystallization97 - 9970 - 85Should yield a crystalline solid.
After Column Chromatography> 9950 - 75Typically results in a white, crystalline solid.
After Second Recrystallization> 99.580 - 90 (of chromatographed material)For achieving very high purity.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but not when cold, you have a potentially good single solvent. If it doesn't dissolve even when hot, it's a poor solvent. For a mixed solvent system, dissolve the sample in a minimal amount of a "good" solvent (e.g., acetone) and add a "poor" solvent (e.g., hexane) dropwise until turbidity persists.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or solvent mixture) to completely dissolve the solid. Use a magnetic stirrer and hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography

  • Preparation of the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the initial, least polar mobile phase. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane). If a more polar solvent is used, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting fractions.

  • Monitoring: Monitor the fractions by TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes Start Crude Product (Purity < 95%) AcidBase Acid-Base Extraction Start->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization ColumnChromatography Column Chromatography AcidBase->ColumnChromatography For complex mixtures OilingOut Oiling Out Recrystallization->OilingOut Problem PureProduct Pure Product (Purity > 99%) Recrystallization->PureProduct Success PoorSeparation Poor Separation ColumnChromatography->PoorSeparation Problem ColumnChromatography->PureProduct Success OilingOut->Recrystallization Adjust Solvent/Cooling PoorSeparation->ColumnChromatography Adjust Mobile Phase/Stationary Phase

Caption: Troubleshooting workflow for the purification of this compound.

References

"2-Fluoro-2'-morpholinomethyl benzophenone" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 2-Fluoro-2'-morpholinomethyl benzophenone for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and ensure safe and effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Based on the general properties of benzophenone derivatives and morpholine-containing compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Due to the potential sensitivity of benzophenone derivatives to air, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

  • Light: Protect from light, as benzophenones are known to be photosensitive and can degrade upon exposure to UV radiation.[1][2] Store in an amber vial or a light-blocking container.

  • Moisture: The morpholine moiety can be hygroscopic.[3] Therefore, it is essential to store the compound in a tightly sealed container in a dry environment to prevent moisture absorption.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through mechanisms common to benzophenone and morpholine derivatives.

  • Photodegradation: Exposure to UV light is a primary cause of degradation for benzophenones.[1][2] This can lead to the formation of hydroxylated byproducts and even cleavage of the aromatic rings.[4][5]

  • Oxidation: The morpholine and benzophenone moieties can be susceptible to oxidation, especially if not stored under an inert atmosphere.

  • Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions in aqueous solutions could potentially lead to hydrolysis.

Q3: Are there any known incompatibilities for this compound?

Based on the functional groups present, this compound may be incompatible with the following:

  • Strong Oxidizing Agents: These can react with the morpholine and benzophenone parts of the molecule.[3]

  • Strong Acids: The morpholine nitrogen is basic and will react with strong acids.[6]

  • Nitrosating Agents: In the presence of nitrites, secondary amines like morpholine can form nitrosamines, which are potent carcinogens.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dry, dark place under an inert atmosphere. 2. Prepare solutions fresh for each experiment. 3. Protect solutions from light during experiments.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Presence of degradation products.1. Confirm the purity of the starting material. 2. Analyze a sample of the compound that has been intentionally exposed to light or air to identify potential degradation peaks. 3. If degradation is suspected, repurify the compound if possible.
Difficulty dissolving the compound Compound may have absorbed moisture, affecting its solubility.1. Ensure the compound has been stored in a desiccator or a tightly sealed container. 2. Gently heat the solvent or use sonication to aid dissolution, if the compound's stability at elevated temperatures is known.
Color change of the solid compound or solution Potential degradation or contamination.1. A color change may indicate oxidation or photodegradation. 2. Discard the discolored material and use a fresh, properly stored batch.

Experimental Protocols

General Handling Procedure

To minimize degradation and ensure user safety, follow these general handling procedures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Use only in a chemical fume hood.

Solution Preparation

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound quickly in a controlled environment.

  • Add the appropriate solvent (e.g., DMSO, ethanol) and mix until fully dissolved. Sonication may be used if necessary.

  • Store the prepared solution in a tightly sealed, light-protected container. For long-term storage, aliquot and freeze.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment storage Store at recommended conditions (Cool, Dry, Dark, Inert Atmosphere) weigh Weigh Compound storage->weigh Equilibrate to RT dissolve Dissolve in Solvent weigh->dissolve store_solution Store Solution (Protected from Light) dissolve->store_solution run_experiment Perform Experiment store_solution->run_experiment analyze Analyze Results run_experiment->analyze

Caption: A typical experimental workflow for handling this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes compound 2-Fluoro-2'-morpholinomethyl benzophenone light Light (UV) compound->light air Air (Oxygen) compound->air moisture Moisture compound->moisture heat Heat compound->heat degradation Degradation light->degradation air->degradation moisture->degradation heat->degradation inaccurate_results Inaccurate Results degradation->inaccurate_results

Caption: Factors influencing the stability of this compound.

References

Challenges in the scale-up synthesis of "2-Fluoro-2'-morpholinomethyl benzophenone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Two primary synthetic routes are commonly considered for the preparation of this compound: Friedel-Crafts Acylation and Directed ortho-Metalation . This guide addresses potential issues for each route.

Route 1: Friedel-Crafts Acylation

This route involves the reaction of a morpholinomethyl-substituted aromatic ring with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Question: Low or no product yield is observed in the Friedel-Crafts acylation. What are the potential causes and solutions?

Answer:

Low or no yield in a Friedel-Crafts acylation involving a substrate with a tertiary amine like morpholine is a common challenge. The primary reasons and troubleshooting steps are outlined below:

  • Lewis Acid Complexation: The lone pair of electrons on the morpholine nitrogen can form a complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This deactivates the aromatic ring towards electrophilic substitution.[1]

    • Solution:

      • Use of Excess Catalyst: Employ a stoichiometric excess of the Lewis acid to ensure enough catalyst is available to both complex with the morpholine and activate the acyl chloride.

      • Alternative Catalysts: Investigate milder Lewis acids that have a lower affinity for nitrogen, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[2]

      • Protecting Groups: While more complex, temporary protection of the morpholine nitrogen is an option, though this adds extra steps to the synthesis.

  • Poor Quality Reagents or Improper Reaction Conditions:

    • Solution:

      • Ensure all reagents, especially the acyl chloride and the Lewis acid, are anhydrous. Moisture will deactivate the catalyst.

      • Optimize the reaction temperature. While some Friedel-Crafts reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.[3]

      • Ensure efficient stirring, especially in a heterogeneous mixture, to maximize contact between reactants.

  • Substrate Purity:

    • Solution:

      • Verify the purity of the starting morpholinomethyl-substituted aromatic compound. Impurities can interfere with the reaction.

Question: Multiple products are observed in the reaction mixture. How can this be addressed?

Answer:

The formation of multiple products can be due to a lack of regioselectivity or side reactions.

  • Isomer Formation: Friedel-Crafts acylation can sometimes lead to a mixture of ortho and para isomers.

    • Solution:

      • The morpholinomethyl group is an ortho, para-director. The steric bulk of this group should favor para-acylation. If significant ortho product is observed, consider adjusting the reaction temperature or the Lewis acid to enhance selectivity.

  • Side Reactions: The activated acylium ion can react with other nucleophiles present in the reaction mixture.

    • Solution:

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Route 2: Directed ortho-Metalation (DoM)

This strategy involves the deprotonation of the aromatic ring at the position ortho to the morpholinomethyl group using a strong base, followed by quenching with an electrophile (2-fluorobenzaldehyde or a derivative). The tertiary amine acts as a directed metalation group (DMG).[4]

Question: The ortho-lithiation step is inefficient, leading to low conversion of the starting material. What are the likely causes and solutions?

Answer:

Inefficient lithiation is a common hurdle in DoM reactions, especially during scale-up.

  • Insufficiently Strong Base: The acidity of the ortho-proton is low, requiring a very strong base for efficient deprotonation.

    • Solution:

      • n-Butyllithium (n-BuLi) is often used, but for less activated substrates, stronger bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be necessary.[5]

      • The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and increase the basicity of the reagent.[6][7]

  • Presence of Water: Organolithium reagents are extremely reactive towards water.

    • Solution:

      • Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum).

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

      • Maintain a strict inert atmosphere throughout the entire process.

  • Low Reaction Temperature: Lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

    • Solution:

      • Maintain a consistent low temperature using a suitable cooling bath (e.g., dry ice/acetone).

Question: The reaction of the aryllithium intermediate with the electrophile gives a low yield of the desired benzophenone. What could be the issue?

Answer:

Low yield after the addition of the electrophile can stem from several factors.

  • Degradation of the Aryllithium Intermediate: The generated aryllithium species can be unstable, especially if the temperature is not adequately controlled.

    • Solution:

      • Add the electrophile at the same low temperature as the lithiation step.

      • Ensure the electrophile is also anhydrous.

  • Inefficient Quenching:

    • Solution:

      • If using 2-fluorobenzaldehyde as the electrophile, the initial product will be a secondary alcohol. A subsequent oxidation step is required to form the benzophenone. Ensure the oxidation conditions are optimized and the intermediate alcohol is stable.

      • Alternatively, using a 2-fluorobenzoyl derivative that can directly acylate the aryllithium (e.g., an N,O-dimethylhydroxylamide, Weinreb amide) can provide the ketone in one step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A1: Both routes have their challenges at scale. Friedel-Crafts acylation may be more cost-effective in terms of reagents but can suffer from catalyst deactivation and purification issues. Directed ortho-metalation offers excellent regioselectivity but requires cryogenic temperatures, strictly anhydrous conditions, and the handling of pyrophoric organolithium reagents, which can be challenging and costly on a large scale.[8] A thorough process safety assessment is crucial for the DoM route.

Q2: What are the main challenges in purifying the final product?

A2: The final product is a tertiary amine, which can be basic. This can lead to issues during chromatographic purification on silica gel (an acidic stationary phase), causing tailing of the product peak and potential decomposition.

  • Solutions:

    • Use a modified silica gel (e.g., amine-functionalized silica).

    • Add a small amount of a volatile amine (e.g., triethylamine) to the mobile phase to suppress the interaction with silica.

    • Alternatively, purification can be achieved by crystallization of a salt form (e.g., hydrochloride salt) followed by neutralization and extraction.

Q3: Are there any specific safety precautions to consider for these syntheses?

A3:

  • Friedel-Crafts Acylation: Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction can be exothermic and may release HCl gas. It should be performed in a well-ventilated fume hood.

  • Directed ortho-Metalation: Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using appropriate syringe and cannula techniques. Cryogenic temperatures require the use of proper personal protective equipment to avoid cold burns.

Data Presentation

The following tables present hypothetical, yet realistic, data for the optimization of the two synthetic routes, based on analogous reactions described in the literature.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

EntryLewis AcidEquivalents of Lewis AcidSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃1.2Dichloromethane2512< 5
2AlCl₃2.5Dichloromethane251245
3AlCl₃2.51,2-Dichloroethane60660
4FeCl₃2.5Dichloromethane251235
5ZnCl₂2.51,2-Dichloroethane802425

Table 2: Optimization of Directed ortho-Metalation Conditions

EntryBase (Equivalents)Additive (Equivalents)SolventTemperature (°C)ElectrophileYield (%)
1n-BuLi (1.2)NoneTHF-782-Fluorobenzaldehyde55 (alcohol)
2n-BuLi (1.2)TMEDA (1.2)THF-782-Fluorobenzaldehyde75 (alcohol)
3s-BuLi (1.2)TMEDA (1.2)THF-782-Fluorobenzaldehyde85 (alcohol)
4s-BuLi (1.2)TMEDA (1.2)THF-782-Fluoro-N,O-dimethylbenzamide80 (ketone)

Experimental Protocols

The following are generalized experimental protocols for the two synthetic routes, based on standard procedures for these reaction types.

Protocol 1: Friedel-Crafts Acylation

Materials:

  • 4-(Phenylmethyl)morpholine (or other suitable starting material)

  • 2-Fluorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • 1,2-Dichloroethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.5 equivalents).

  • Add anhydrous 1,2-dichloroethane via cannula.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in 1,2-dichloroethane from the dropping funnel.

  • Add a solution of the morpholinomethyl-substituted arene (1.0 equivalent) in 1,2-dichloroethane dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of crushed ice, followed by 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) or by crystallization.

Protocol 2: Directed ortho-Metalation

Materials:

  • 4-(Phenylmethyl)morpholine

  • sec-Butyllithium (in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Tetrahydrofuran (THF, anhydrous)

  • 2-Fluorobenzaldehyde

  • Dess-Martin Periodinane (DMP) or other oxidizing agent

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-(phenylmethyl)morpholine (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 equivalents) via syringe.

  • Slowly add s-BuLi (1.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the mixture at -78 °C for 2 hours.

  • Add a solution of 2-fluorobenzaldehyde (1.2 equivalents) in anhydrous THF dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Dissolve the crude alcohol in dichloromethane and add Dess-Martin Periodinane (1.5 equivalents).

  • Stir at room temperature until the oxidation is complete (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Friedel-Crafts Acylation

friedel_crafts_troubleshooting start Low/No Yield in Friedel-Crafts cause1 Lewis Acid Complexation with Morpholine start->cause1 cause2 Poor Reagent Quality / Conditions start->cause2 cause3 Substrate Impurity start->cause3 solution1a Increase Equivalents of Lewis Acid cause1->solution1a solution1b Use Milder Lewis Acid (e.g., FeCl3, ZnCl2) cause1->solution1b solution2a Ensure Anhydrous Conditions cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3 Verify Purity of Starting Material cause3->solution3

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Decision Pathway for Synthetic Route Selection

route_selection start Synthesis of Target Molecule decision1 Scale of Reaction? start->decision1 decision2 Tolerance for Cryogenics & Pyrophorics? decision1->decision2 Lab Scale route1 Friedel-Crafts Acylation decision1->route1 Large Scale decision2->route1 No route2 Directed ortho-Metalation decision2->route2 Yes

Caption: Decision tree for selecting a synthetic route.

Experimental Workflow for Directed ortho-Metalation and Oxidation

dom_workflow start Start: N-Benzylmorpholine Derivative step1 1. Lithiation with s-BuLi/TMEDA at -78 °C start->step1 step2 2. Quench with 2-Fluorobenzaldehyde step1->step2 intermediate Intermediate Alcohol step2->intermediate step3 3. Oxidation (e.g., DMP) intermediate->step3 step4 4. Workup and Purification step3->step4 end Final Product step4->end

Caption: Workflow for the Directed ortho-Metalation route.

References

Technical Support Center: Purification of 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-Fluoro-2'-morpholinomethyl benzophenone."

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a low melting point and appears oily. How can I purify it?

A1: An oily appearance and a low or broad melting point suggest the presence of impurities. The appropriate purification technique depends on the nature of these impurities. Here are a few approaches:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. If your compound is semi-solid, it may still crystallize from the right solvent system.

  • Column Chromatography: If recrystallization is unsuccessful, or if you have a complex mixture of impurities, column chromatography is the recommended method.

  • Acid-Base Extraction: Due to the basic morpholino group, you can use acid-base extraction to separate your product from non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine salt of your product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your purified product back into an organic solvent.

Q2: I'm trying to recrystallize my product, but it's not crystallizing. What should I do?

A2: Several factors can hinder crystallization. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] You may need to screen several solvents or solvent mixtures. For benzophenone derivatives, common solvents include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures like ethanol/water.[2][3]

  • Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration.

  • Inducing Crystallization: If the solution is supersaturated but crystals don't form, you can try:

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus.

    • Seeding: Add a tiny crystal of the pure product to the solution.

    • Cooling: Cool the solution slowly in an ice bath.

Q3: I see multiple spots on my TLC plate after purification. How do I improve the separation in my column chromatography?

A3: Multiple spots on TLC indicate that your column chromatography did not achieve baseline separation. To improve this:

  • Optimize the Mobile Phase: The polarity of the mobile phase is crucial. If the spots are too close together, you need to adjust the solvent system. For normal phase silica gel chromatography of benzophenones, a common mobile phase is a mixture of hexane and ethyl acetate.[4]

    • If your product and impurities are running too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane).

    • If they are stuck at the baseline (low Rf), increase the polarity (increase the proportion of ethyl acetate).

  • Column Packing: Ensure your column is packed uniformly to avoid channeling.

  • Sample Loading: Load your sample in a minimal amount of solvent and as a concentrated band at the top of the column.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can arise from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials: 2-fluorobenzoyl chloride (or related benzoic acid), and 2'-(morpholinomethyl)phenyl Grignard reagent (or related organometallic species).

  • Side products from the Grignard reaction, such as biphenyl derivatives.

  • Products of over-alkylation or other side reactions involving the morpholine ring.

  • Residual solvents from the reaction or workup.

The choice of purification method should target the removal of these specific impurities based on their chemical properties (e.g., polarity, acidity/basicity).

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of Benzophenone Derivatives

Solvent/Solvent SystemTypical Ratio (v/v)Notes
Ethanol/Water1:1Good for moderately polar compounds. The product is dissolved in hot ethanol, and water is added until turbidity persists, then redissolved by adding a little more ethanol.[2]
Isopropanol-A single solvent that is often effective for benzophenones.
Ethyl Acetate/HexaneVariesGood for compounds that are highly soluble in ethyl acetate. Hexane is used as an anti-solvent.
Petroleum Ether-Suitable for less polar benzophenone derivatives.[3]

Table 2: Starting Conditions for Column Chromatography of Benzophenone Derivatives on Silica Gel

Mobile PhaseGradientTypical Rf Value to Aim For
Hexane/Ethyl AcetateStart with 95:5, gradually increasing the proportion of ethyl acetate.0.2 - 0.4
Dichloromethane/MethanolStart with 99:1, gradually increasing the proportion of methanol.0.2 - 0.4

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (refer to Table 1).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the product.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the appropriate mobile phase by running TLC plates with different solvent systems (see Table 2). The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. You can use a gradient elution by gradually increasing the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow start Crude this compound purity_check1 Assess Purity (TLC, NMR, LC-MS) start->purity_check1 is_solid Is the product a solid/semi-solid? purity_check1->is_solid If impure end Characterize Final Product purity_check1->end If pure recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) purity_check2 Check Purity recrystallization->purity_check2 purity_check2->column_chromatography Impure pure_product Pure Product purity_check2->pure_product Pure purity_check3 Check Purity column_chromatography->purity_check3 acid_base_extraction Consider Acid-Base Extraction (if non-basic impurities are present) purity_check3->acid_base_extraction Impure purity_check3->pure_product Pure purity_check4 Check Purity acid_base_extraction->purity_check4 purity_check4->column_chromatography Impure purity_check4->pure_product Pure pure_product->end

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization start Product Fails to Crystallize check_solvent Is the solvent choice appropriate? start->check_solvent screen_solvents Screen different solvents or solvent mixtures check_solvent->screen_solvents No check_concentration Is the solution concentrated enough? check_solvent->check_concentration Yes screen_solvents->start concentrate_solution Evaporate some solvent check_concentration->concentrate_solution No induce_crystallization Induce Crystallization check_concentration->induce_crystallization Yes concentrate_solution->start scratch Scratch inner surface of the flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed cool Cool slowly in an ice bath induce_crystallization->cool success Crystals Form scratch->success seed->success cool->success

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A practical and common multi-step synthetic approach is outlined below. This strategy involves the initial formation of a benzophenone core, followed by functionalization to introduce the morpholinomethyl group.

Proposed Synthetic Pathway:

  • Friedel-Crafts Acylation: Toluene is acylated with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form (2-fluorophenyl)(p-tolyl)methanone.

  • Benzylic Bromination: The methyl group of the tolyl moiety is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to yield (2-(bromomethyl)phenyl)(2-fluorophenyl)methanone.

  • Nucleophilic Substitution: Finally, the benzylic bromide is reacted with morpholine to afford the target compound, this compound.

An alternative final step to the benzylic bromination and nucleophilic substitution is a direct aminomethylation (Mannich-type reaction) on a suitable precursor, though this can sometimes lead to challenges with regioselectivity and side products.

Q2: I am observing a low yield in the initial Friedel-Crafts acylation step. What are the common causes?

A2: Low yields in Friedel-Crafts acylation are frequently encountered. Key factors to investigate include:

  • Catalyst Quality: Aluminum chloride is highly hygroscopic. Ensure that it is fresh and anhydrous. Deactivated catalyst is a primary reason for poor yields.

  • Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of the acyl chloride can minimize the formation of side products.[1]

  • Moisture: The presence of water in the solvent or reagents will quench the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone. An insufficient amount will lead to incomplete reaction.

Q3: The benzylic bromination step is resulting in multiple brominated species and low selectivity. How can I optimize this?

A3: Achieving high selectivity for mono-bromination at the benzylic position requires careful control of the reaction conditions.

  • Radical Initiator: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is used in an appropriate catalytic amount.

  • NBS Quality: Use freshly recrystallized N-bromosuccinimide.

  • Light Source: The reaction is often initiated by light. Consistent light exposure is crucial for reproducibility.

  • Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

Q4: During the final nucleophilic substitution with morpholine, I am getting significant elimination byproducts. What can be done to favor substitution?

A4: The formation of elimination byproducts is a common competing reaction. To favor nucleophilic substitution:

  • Temperature Control: Running the reaction at a lower temperature will generally favor the substitution pathway over elimination.

  • Base: Use a non-nucleophilic, sterically hindered base if a base is required, or simply use a slight excess of morpholine which can also act as the base.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective for this type of reaction.

Troubleshooting Guides

Problem 1: Low or No Conversion in the Friedel-Crafts Acylation Step
Possible Cause Troubleshooting Step Expected Outcome
Inactive AlCl₃ catalystUse a fresh, unopened container of anhydrous AlCl₃. Handle in a glovebox or under an inert atmosphere.A noticeable increase in product formation. The reaction should become exothermic upon addition of reagents.
Presence of moistureOven-dry all glassware immediately before use. Use anhydrous solvents.Consistent and improved yields.
Insufficient catalystIncrease the molar ratio of AlCl₃ to 2-fluorobenzoyl chloride to at least 1.1 equivalents.Drive the reaction to completion.
Low reaction temperatureWhile initial cooling is important, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient time to proceed to completion.[1]Increased conversion of starting materials.
Problem 2: Formation of Multiple Products in the Benzylic Bromination Step
Possible Cause Troubleshooting Step Expected Outcome
Over-brominationUse a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC and stop once the starting material is consumed.Reduced formation of di- and tri-brominated byproducts.
Impure NBSRecrystallize NBS from water before use.More reliable and reproducible reaction outcomes.
Inconsistent reaction initiationUse a consistent light source (e.g., a UV lamp) and maintain a constant distance from the reaction vessel.Improved reaction consistency and yield of the desired mono-brominated product.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Residual starting materials or byproductsUtilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Washing the crude product with a dilute acid solution can help remove excess morpholine.Isolation of the pure this compound.
Product is an oil or difficult to crystallizeIf the product is an oil, attempt to form a salt (e.g., hydrochloride salt) which is often more crystalline and easier to handle.Formation of a solid that can be purified by recrystallization.
Co-elution of impuritiesAdjust the polarity of the chromatography eluent or try a different stationary phase (e.g., alumina instead of silica gel).Improved separation of the desired product from impurities.

Experimental Protocols

Protocol 1: Synthesis of (2-fluorophenyl)(p-tolyl)methanone (Friedel-Crafts Acylation)
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq.).

  • Cool the flask in an ice bath to 0-5 °C.[1]

  • Add anhydrous toluene (1.0 eq.) to the flask.

  • Slowly add 2-fluorobenzoyl chloride (1.05 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of (2-(bromomethyl)phenyl)(2-fluorophenyl)methanone (Benzylic Bromination)
  • In a round-bottom flask, dissolve (2-fluorophenyl)(p-tolyl)methanone (1.0 eq.) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).

  • Heat the mixture to reflux and irradiate with a UV lamp.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can often be used in the next step without further purification, or it can be purified by recrystallization.

Protocol 3: Synthesis of this compound (Nucleophilic Substitution)
  • Dissolve (2-(bromomethyl)phenyl)(2-fluorophenyl)methanone (1.0 eq.) in a polar aprotic solvent such as DMF.

  • Add morpholine (2.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic_Pathway Toluene Toluene Step1_reagents AlCl₃ Toluene->Step1_reagents TwoFBC 2-Fluorobenzoyl Chloride TwoFBC->Step1_reagents Intermediate1 (2-fluorophenyl)(p-tolyl)methanone Step1_reagents->Intermediate1 Friedel-Crafts Acylation NBS NBS, Initiator Intermediate1->NBS Intermediate2 (2-(bromomethyl)phenyl) (2-fluorophenyl)methanone NBS->Intermediate2 Benzylic Bromination Morpholine Morpholine Intermediate2->Morpholine FinalProduct 2-Fluoro-2'-morpholinomethyl benzophenone Morpholine->FinalProduct Nucleophilic Substitution

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Is the AlCl₃ anhydrous and fresh? Start->CheckCatalyst CheckMoisture Are all reagents and glassware dry? CheckCatalyst->CheckMoisture Yes Solution1 Use fresh, anhydrous AlCl₃. CheckCatalyst->Solution1 No CheckStoichiometry Is the AlCl₃ stoichiometry sufficient? CheckMoisture->CheckStoichiometry Yes Solution2 Dry all glassware and use anhydrous solvents. CheckMoisture->Solution2 No CheckTemp Was the reaction allowed to warm to RT? CheckStoichiometry->CheckTemp Yes Solution3 Increase AlCl₃ to >1.1 equivalents. CheckStoichiometry->Solution3 No Solution4 Allow reaction to stir at RT after addition. CheckTemp->Solution4 No

References

Overcoming poor solubility of "2-Fluoro-2'-morpholinomethyl benzophenone" in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Fluoro-2'-morpholinomethyl benzophenone. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the compound's poor solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure provides clues to its behavior. The parent scaffold, benzophenone, is generally insoluble in water but soluble in many organic solvents like acetone, alcohols, and chloroform.[1][2] The presence of the morpholine group, a versatile pharmacophore, is known to improve the pharmacokinetic properties of molecules and can enhance solubility in certain solvents.[3][4] The morpholine moiety itself is highly soluble in both water and organic solvents.[5][6] Therefore, the compound is expected to be soluble in a range of polar and non-polar organic solvents but likely has limited aqueous solubility at neutral pH.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Poor solubility can be attributed to several factors. The crystalline nature of the solid may require more energy to break down the lattice structure.[2] The chosen solvent may not have the optimal polarity to solvate the molecule effectively. The concentration of the compound might be too high for the selected solvent at the current temperature.

Q3: Can the morpholine group be used to my advantage to improve solubility?

A3: Yes. The nitrogen atom in the morpholine ring is basic and can be protonated.[5] By adjusting the pH with a suitable acid, it's possible to form a more soluble salt of the compound. This is a common strategy, particularly for reactions in protic solvents or for purification purposes. However, the compatibility of acidic conditions with your specific reaction must be considered.

Q4: Are there any alternative, solvent-free methods for reacting this compound?

A4: For reactants with very poor solubility, solid-state reaction techniques can be highly effective. Mechanochemistry, specifically using a ball mill, can drive reactions in the solid state without the need for a solvent. This approach has been successfully used for cross-coupling reactions of other insoluble materials and can be a powerful tool to overcome solubility issues.[7]

Troubleshooting Guide for Poor Solubility

If you are encountering solubility issues with this compound, follow this step-by-step guide.

Step 1: Solvent Screening

The first step is to perform a systematic solvent screening to identify a suitable medium for your reaction. The choice of solvent is critical, and a range of polarities should be tested.

  • Recommendation: Test solubility in a variety of common organic solvents. Based on the structure, promising candidates include aprotic polar solvents (e.g., DMF, DMSO, NMP), chlorinated solvents (e.g., DCM, chloroform), ethers (e.g., THF, 1,4-dioxane), and alcohols (e.g., isopropanol, n-butanol).

Step 2: Adjusting Temperature

Increasing the temperature often significantly enhances the solubility of organic compounds.[8]

  • Recommendation: After selecting a few promising solvents from Step 1, test the solubility at elevated temperatures. Ensure the chosen temperature is compatible with the stability of your reactants and the boiling point of the solvent.

Step 3: Using Co-solvents

A mixture of two or more miscible solvents can sometimes dissolve a compound that is poorly soluble in individual solvents.

  • Recommendation: Try creating binary solvent systems. For example, a mixture of a good but highly polar solvent (like DMF) with a less polar solvent (like toluene) might provide the ideal balance for both solubility and reaction performance.

Step 4: Consider High-Temperature Ball Milling

If solution-based methods fail, a solvent-free approach may be necessary.

  • Recommendation: Explore using a planetary ball mill or a shaker mill for your reaction. This technique, sometimes combined with heating, can facilitate reactions between solid reactants.[9]

Below is a troubleshooting workflow to guide your decision-making process.

G start Start: Compound is Insoluble solvent_screen Step 1: Perform Solvent Screening start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 temp_increase Step 2: Increase Temperature is_soluble1->temp_increase No success Proceed with Reaction is_soluble1->success Yes is_soluble2 Is it soluble? temp_increase->is_soluble2 cosolvent Step 3: Use Co-solvent System is_soluble2->cosolvent No is_soluble2->success Yes is_soluble3 Is it soluble? cosolvent->is_soluble3 ball_mill Step 4: Consider High-Temp Ball Milling is_soluble3->ball_mill No is_soluble3->success Yes ball_mill->success Reaction Works fail Re-evaluate Reaction/ Consult Specialist ball_mill->fail Reaction Fails

Caption: Troubleshooting workflow for poor solubility.

Data Presentation

The following tables provide reference data for common solvents that can be used in your screening process. The solubility data for benzophenone is included as a baseline, as its solubility has been experimentally determined in these solvents.[10]

Table 1: Properties of Common Organic Solvents

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity Index
N,N-Dimethylformamide (DMF)15336.76.4
Dimethyl sulfoxide (DMSO)18947.27.2
Acetonitrile8237.55.8
Tetrahydrofuran (THF)667.54.0
Dichloromethane (DCM)409.13.1
Toluene1112.42.4
Isopropanol8219.93.9
1,4-Dioxane1012.24.8

Table 2: Example Molar Fraction Solubility of Benzophenone

Solvent298.15 K (25 °C)318.15 K (45 °C)
Acetonitrile0.28750.4431
Acetone0.54230.6978
Ethyl Acetate0.46320.6384
Isopropanol0.23110.4125
Methanol0.20190.3876
Water7.91 x 10⁻⁶1.83 x 10⁻⁵

Data from J. Chem. Eng. Data 2018, 63, 6, 2034–2041. This data is for the parent compound benzophenone and should be used as a qualitative guide.[10]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly identify potential solvents for this compound.

Materials:

  • This compound

  • Selection of test solvents (e.g., DMF, DMSO, THF, DCM, Toluene, Isopropanol)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weigh approximately 5 mg of the compound into each vial.

  • Add a test solvent dropwise (e.g., 100 µL at a time) to one of the vials.

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Observe for dissolution. If the solid dissolves, record the approximate concentration.

  • If the solid does not dissolve at room temperature after adding 1 mL of solvent, gently heat the vial on a heating block (e.g., to 50 °C).

  • Observe for any change in solubility upon heating.

  • Repeat steps 2-6 for each selected solvent.

  • Record your observations in a lab notebook, noting which solvents are effective and at what approximate concentration and temperature.

The following diagram illustrates the experimental workflow for solvent screening.

G cluster_0 Room Temperature Screening cluster_1 Elevated Temperature Screening A Add 5 mg of compound to vial B Add 100 µL of solvent A->B C Vortex for 30-60 sec B->C D Observe for dissolution C->D E Is it dissolved? D->E F Record successful solvent E->F Yes G Add more solvent (up to 1 mL) E->G No G->C H Heat vial to 50 °C G->H Not dissolved in 1 mL I Observe for dissolution H->I J Is it dissolved? I->J K Record successful solvent & temp J->K Yes L Classify as 'Insoluble' J->L No

Caption: Experimental workflow for solubility screening.

References

Preventing degradation of "2-Fluoro-2'-morpholinomethyl benzophenone" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals overcome common challenges and prevent product degradation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy is a three-component Mannich reaction.[1] This reaction involves the aminoalkylation of an acidic proton on a ketone.[2] In this case, 2-fluorobenzophenone could be reacted with formaldehyde and morpholine under acidic conditions to yield the desired β-amino carbonyl compound, this compound.[3][4] An alternative approach involves a Friedel-Crafts acylation using appropriately substituted benzene derivatives, though this can sometimes lead to tarry byproducts or issues with regioselectivity.[5][6]

Q2: My Mannich reaction is showing low yield and incomplete conversion. What are the potential causes?

Low yields in a Mannich reaction can stem from several factors:

  • Inefficient Iminium Ion Formation: The reaction begins with the formation of an iminium ion from morpholine and formaldehyde.[2] This step is acid-catalyzed. Ensure the pH is appropriately acidic (often achieved using the hydrochloride salt of the amine) to facilitate this step without causing unwanted side reactions like formaldehyde polymerization.[3]

  • Poor Enolization: The benzophenone substrate must form an enol to attack the iminium ion.[2] The acidity of the ortho-proton on the unsubstituted ring is crucial. Steric hindrance or electronic effects from the 2-fluoro group can influence this step.

  • Reaction Temperature: The temperature must be carefully controlled. While heating can drive the reaction to completion, excessive heat can lead to decomposition of the reactants or the final product.

  • Reagent Quality: Ensure all reagents, especially formaldehyde and the amine, are of high purity and correct concentration. Aqueous formaldehyde solutions are common, but paraformaldehyde can also be used.

Q3: The reaction mixture is turning dark brown or black, suggesting degradation. How can this be prevented?

The formation of dark, tarry substances is a common issue, particularly in reactions like Friedel-Crafts acylation or under harsh Mannich conditions.[5] This often indicates polymerization or decomposition.

  • Control Temperature: Avoid excessive heating. Run trial reactions at lower temperatures (e.g., room temperature or 40-50°C) to find the optimal balance between reaction rate and stability.

  • Inert Atmosphere: The benzophenone core can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Limit Excess Aldehyde: Using a large excess of formaldehyde can lead to polymerization or unwanted side reactions. Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents.

  • Milder Acid Catalyst: While the Mannich reaction is acid-catalyzed, strong acids can promote unwanted polymerization of pyrrole-containing substrates, a principle that can be extended to other sensitive aromatics.[3] Consider using milder acids like acetic acid.[7]

Q4: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are these impurities?

Several side products can form depending on the reaction conditions:

  • Isomers: If using a Friedel-Crafts reaction to build the benzophenone core, substitution typically occurs at the para position, but ortho isomers can also form as byproducts.[5]

  • Bis-aminomethylation: If there are other accessible acidic protons on the aromatic ring, a second morpholinomethyl group can be added.

  • Self-Condensation Products: The starting ketone may undergo self-condensation under certain conditions.

  • Oxidation/Reduction Products: Under certain conditions, especially with exposure to light and a hydrogen donor, benzophenone can be photochemically reduced to form benzopinacol.[8][9] Oxidative processes can lead to hydroxylated byproducts.[10][11]

Q5: How can the regioselectivity of the morpholinomethyl group addition be precisely controlled?

For precise control over the position of substitution, a Directed ortho-Metalation (DoM) strategy is highly effective.[12] This method uses a directing metalation group (DMG) on the aromatic ring to direct a strong base, such as n-butyllithium, to deprotonate the ortho position exclusively.[13]

  • Choose a Directing Group: A suitable DMG (e.g., amide, methoxy) would be present on the non-fluorinated ring at the position that will become C1'.

  • Lithiation: The DMG chelates the lithium from the organolithium base, directing deprotonation at the adjacent (ortho) position (C2').[12]

  • Electrophilic Quench: The resulting aryllithium intermediate is then quenched with a suitable electrophile, such as an N-morpholinomethyl halide or Eschenmoser's salt, to install the desired group.

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions to prevent the degradation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Incorrect pH for iminium ion formation.[3] 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet solvent, old formaldehyde). 4. Steric hindrance preventing nucleophilic attack.1. Use the hydrochloride salt of morpholine or add a catalytic amount of acid (e.g., HCl, acetic acid). 2. Gradually increase the reaction temperature in increments (e.g., from RT to 60°C) and monitor by TLC. 3. Use freshly opened, anhydrous solvents and high-purity reagents. 4. Consider alternative strategies like Directed ortho-Metalation (DoM) for sterically hindered substrates.[12]
Product Degradation (Dark Color) 1. Reaction temperature is too high. 2. Air (oxygen) sensitivity leading to oxidation.[10] 3. Polymerization of formaldehyde.[3] 4. Use of overly harsh acid/base catalysts.1. Maintain a consistent and moderate temperature using an oil bath. 2. Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure. 3. Add formaldehyde solution slowly to the reaction mixture; avoid a large excess. 4. Screen milder catalysts or buffer the reaction mixture.
Multiple Products (Low Purity) 1. Formation of regioisomers during Friedel-Crafts acylation.[5] 2. Over-reaction leading to bis-aminomethylation. 3. Unreacted starting material remaining.1. Use a synthesis route that builds the molecule from pre-functionalized rings or employ a DoM strategy for regiocontrol.[13] 2. Use a controlled stoichiometry (1.0 eq.) of formaldehyde and morpholine. 3. Increase reaction time or temperature moderately and monitor closely with TLC.
Difficult Purification 1. Tarry byproducts co-eluting with the product.[5] 2. Product is a viscous oil or difficult to crystallize. 3. Basic nature of the product causing streaking on silica gel.1. Attempt to precipitate the product by adding an anti-solvent (e.g., hexanes) to a solution in a polar solvent (e.g., ethyl acetate). 2. Convert the Mannich base to its hydrochloride salt, which is often a crystalline solid and easier to purify. 3. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the chromatography eluent to improve peak shape.

Detailed Experimental Protocol: Mannich Reaction

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound from 2-Fluorobenzophenone, morpholine, and paraformaldehyde.

Materials:

  • 2-Fluorobenzophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Morpholine (1.2 eq)

  • Concentrated Hydrochloric Acid (1.2 eq)

  • Ethanol (or Isopropanol), as solvent

  • Sodium Bicarbonate (sat. aq. solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Amine Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve morpholine (1.2 eq) in ethanol. Cool the flask in an ice bath and slowly add concentrated HCl (1.2 eq). Stir for 15 minutes to form the morpholine hydrochloride salt.

  • Reaction Setup: To the flask, add 2-Fluorobenzophenone (1.0 eq) and paraformaldehyde (1.2 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2-3 hours. The reaction is typically complete within 8-16 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add ethyl acetate to dissolve the residue. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Wash the organic layer subsequently with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with 1% triethylamine to prevent streaking) to yield the pure this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_process Purification Process cluster_end Final Product SM1 2-Fluorobenzophenone Reaction Mannich Reaction (Acid Catalyst, Heat) SM1->Reaction SM2 Morpholine + Formaldehyde SM2->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Product Purify Column Chromatography Workup->Purify Product 2-Fluoro-2'- morpholinomethyl benzophenone Purify->Product Pure Product

Caption: General workflow for the synthesis of the target compound via a Mannich reaction.

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enol Formation cluster_step3 Step 3: C-C Bond Formation Amine Morpholine Iminium Morpholinomethyl Iminium Ion Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium H⁺ Attack Nucleophilic Attack Iminium->Attack Ketone 2-Fluorobenzophenone (Keto Form) Enol Enol Form Ketone->Enol Tautomerization Enol->Attack Product Final Product Attack->Product

Caption: Simplified mechanism of the acid-catalyzed Mannich reaction.

References

Validation & Comparative

Validating the Biological Activity of 2-Fluoro-2'-morpholinomethyl benzophenone in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound, "2-Fluoro-2'-morpholinomethyl benzophenone," using robust cell-based assays. Due to the limited publicly available data on this specific molecule, this document outlines a proposed investigatory workflow, comparing its potential activities against established compounds. The experimental design is based on the known biological activities of structurally related benzophenone and morpholine-containing molecules, which have demonstrated potential as anti-inflammatory and cytotoxic agents.

Introduction to this compound and Rationale for Investigation

This compound is a synthetic organic compound featuring a benzophenone core, a fluoro substituent, and a morpholinomethyl group. The benzophenone scaffold is a common feature in various biologically active molecules, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4][5] The morpholine ring is also a well-recognized pharmacophore present in numerous approved drugs, contributing to their efficacy and pharmacokinetic properties. The combination of these structural motifs in "this compound" suggests a high potential for novel biological activity. This guide proposes a systematic approach to explore its cytotoxic and anti-inflammatory potential.

Proposed Biological Activities for Investigation & Comparative Compounds

Based on the activities of related compounds, the primary focus of this validation guide will be on two key areas:

  • Cytotoxicity (Anticancer Activity): Many benzophenone derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][5][6]

  • Anti-inflammatory Activity: The benzophenone structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and various derivatives have been shown to inhibit key inflammatory pathways.[1][3][7][8]

To provide a robust comparison, the following compounds are proposed for parallel testing:

Compound CategorySpecific CompoundRationale for Inclusion
Test Compound This compoundThe novel molecule with unknown biological activity.
Parent Scaffold Control BenzophenoneTo determine the contribution of the core structure to any observed activity.
Positive Control (Cytotoxicity) DoxorubicinA well-characterized and potent chemotherapeutic agent.
Positive Control (Anti-inflammatory) DexamethasoneA potent steroidal anti-inflammatory drug.
Structurally Related Compound 4-MorpholinobenzophenoneTo assess the influence of the fluoro and methyl substituents.

Experimental Protocols for Cell-Based Assays

Cytotoxicity Assays

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HEK293: Human embryonic kidney cells (as a non-cancerous control)

a) MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with increasing concentrations of "this compound" and the comparative compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

b) LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Protocol:

  • Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory properties of this compound.

Recommended Cell Line:

  • RAW 264.7: Murine macrophage cell line

a) Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test and comparative compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

b) Cytokine Production Assay (ELISA)

This assay measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.

Protocol:

  • Follow the same cell seeding, compound pre-treatment, and LPS stimulation protocol as the NO production assay.

  • Collect the cell culture supernatant.

  • Use commercial ELISA kits for TNF-α and IL-6 to measure the cytokine concentrations in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Determine the inhibitory effect of the compounds on cytokine production.

Data Presentation

The quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound and Comparative Compounds

CompoundCell LineIC50 (µM) - MTT Assay% Cytotoxicity at 100 µM - LDH Assay
This compound MCF-7
A549
HeLa
HEK293
Benzophenone MCF-7
A549
HeLa
HEK293
Doxorubicin MCF-7
A549
HeLa
HEK293

Table 2: Anti-inflammatory Activity of this compound and Comparative Compounds in LPS-stimulated RAW 264.7 cells

CompoundIC50 for NO Inhibition (µM)% Inhibition of TNF-α at 50 µM% Inhibition of IL-6 at 50 µM
This compound
Benzophenone
Dexamethasone
4-Morpholinobenzophenone

Visualization of Workflow and Potential Signaling Pathways

To visually represent the experimental design and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assays cluster_2 Anti-inflammatory Assays cluster_3 Data Analysis & Interpretation A This compound C Cancer Cell Lines (MCF-7, A549, HeLa) A->C D Non-cancerous Cell Line (HEK293) A->D G RAW 264.7 Macrophages A->G B Comparative Compounds B->C B->D B->G E MTT Assay (Cell Viability) C->E F LDH Assay (Cytotoxicity) C->F D->E D->F K IC50 Determination E->K F->K H LPS Stimulation G->H I Griess Assay (NO Production) H->I J ELISA (TNF-α, IL-6) H->J I->K J->K L Comparative Analysis K->L M Mechanism of Action Hypothesis L->M G cluster_0 Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Compound 2-Fluoro-2'-morpholinomethyl benzophenone Compound->IKK Inhibition G cluster_0 Potential Cytotoxic Mechanism Compound 2-Fluoro-2'-morpholinomethyl benzophenone DNA DNA Damage Compound->DNA CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis DNA->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation Inhibition Apoptosis->Proliferation Inhibition

References

A Comparative Guide to Morpholino-Substituted Benzophenones in Synthesis: An Analysis of "2-Fluoro-2'-morpholinomethyl benzophenone" and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comparative analysis of "2-Fluoro-2'-morpholinomethyl benzophenone" and other morpholino-substituted compounds in the context of chemical synthesis. Despite a thorough review of available scientific literature, it is important to note that specific experimental data and direct comparative studies for "this compound" are not publicly available. This guide, therefore, focuses on the general synthetic strategies for related compounds and discusses the potential influence of the fluoro and morpholinomethyl substitutions on the benzophenone scaffold based on established chemical principles.

Introduction to Morpholino-Substituted Benzophenones

Benzophenones are a class of organic compounds with a diaryl ketone core that are utilized in a wide range of applications, from photoinitiators to pharmaceutical intermediates. The incorporation of a morpholine moiety, a heterocyclic amine, can significantly alter the physicochemical and biological properties of the parent benzophenone. The nitrogen atom of the morpholine ring can act as a basic center, influencing solubility and receptor-binding interactions.

"this compound" (CAS Number: 898750-74-8) is a specific derivative that introduces two key functionalities: a fluorine atom on one phenyl ring and a morpholinomethyl group on the other.[1] The electron-withdrawing nature of the fluorine atom and the basicity of the morpholine group are expected to impart unique reactivity and properties to the molecule.

General Synthetic Approaches

The synthesis of aminomethylated benzophenones, including morpholino-substituted derivatives, is most commonly achieved through the Mannich reaction .[2][3][4] This versatile one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, a substituted benzophenone), formaldehyde, and a secondary amine (morpholine).

A plausible synthetic pathway for "this compound" would likely involve the reaction of 2-fluorobenzophenone with formaldehyde and morpholine. However, no specific literature detailing this exact transformation could be identified.

Hypothetical Experimental Protocol: Mannich Reaction for Morpholino-Substituted Benzophenones

While a specific protocol for "this compound" is unavailable, a general procedure for the Mannich reaction of a benzophenone derivative is outlined below. This protocol is illustrative and would require optimization for the specific substrates.

Materials:

  • Substituted Benzophenone (e.g., 2-Fluorobenzophenone)

  • Paraformaldehyde

  • Morpholine

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a solution of the substituted benzophenone (1.0 eq) in ethanol, add morpholine (1.2 eq) and paraformaldehyde (1.5 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period (typically monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a dilute hydrochloric acid solution.

  • The aqueous layer is then basified with a saturated sodium bicarbonate solution and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Comparative Analysis: The Influence of Substitution

Due to the lack of direct experimental data for "this compound," a comparative analysis must be based on general chemical principles and data from related compounds.

CompoundKey SubstituentsExpected Influence on Synthesis & Properties
This compound 2-Fluoro, 2'-MorpholinomethylThe electron-withdrawing fluorine atom may influence the reactivity of the adjacent carbonyl group. The ortho-position of the morpholinomethyl group could introduce steric hindrance, potentially affecting reaction rates.
2'-Morpholinomethyl benzophenone 2'-MorpholinomethylLacks the electronic effect of the fluorine atom. Its synthesis via the Mannich reaction might proceed with different kinetics compared to the fluorinated analog.
4-Fluoro-4'-morpholinomethyl benzophenone 4-Fluoro, 4'-MorpholinomethylThe para-position of the substituents would lead to different electronic and steric environments compared to the ortho-substituted isomer, likely impacting its biological activity and reactivity.
Other Morpholino-Substituted Heterocycles VariesThe core scaffold (e.g., purine, benzoxazine) will dominate the chemical properties and synthetic route. The morpholino group will still impart basicity and potential for hydrogen bonding.

Visualization of Synthetic Pathways

The following diagrams illustrate the general logic of the synthetic approaches discussed.

Synthesis_Workflow cluster_friedel_crafts Friedel-Crafts Acylation cluster_mannich Mannich Reaction A Aromatic Substrate (e.g., Fluorobenzene) FC Friedel-Crafts Acylation (Lewis Acid Catalyst) A->FC B Acyl Chloride (e.g., 2-Bromobenzoyl chloride) B->FC C Substituted Benzophenone (e.g., 2-Bromo-2'-fluorobenzophenone) FC->C D Substituted Benzophenone C->D Potential Intermediate Mannich Mannich Reaction D->Mannich E Formaldehyde E->Mannich F Morpholine F->Mannich G Morpholino-Substituted Benzophenone Mannich->G

Caption: General synthetic workflow for morpholino-substituted benzophenones.

Logical_Relationship Start Target: this compound Step1 Synthesis of Benzophenone Core Start->Step1 Step2 Introduction of Morpholinomethyl Group Start->Step2 SubStep1a Friedel-Crafts Acylation Step1->SubStep1a SubStep1b Other Cross-Coupling Reactions Step1->SubStep1b SubStep2a Mannich Reaction Step2->SubStep2a SubStep2b Nucleophilic Substitution Step2->SubStep2b

Caption: Logical relationship of synthetic strategies.

Conclusion

While "this compound" presents an interesting structure with potential for unique chemical and biological properties, the current body of scientific literature does not provide the necessary experimental data for a direct and quantitative comparison with other morpholino-substituted compounds. The synthetic routes, primarily the Mannich reaction, are well-established for related molecules, but specific protocols and comparative yield data for the target compound are absent. Future research is needed to synthesize and characterize "this compound" and to evaluate its performance in various applications to enable a comprehensive comparative analysis. Researchers interested in this and related compounds are encouraged to perform such studies to fill this knowledge gap.

References

Spectroscopic comparison of "2-Fluoro-2'-morpholinomethyl benzophenone" and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-Fluoro-2'-morpholinomethyl benzophenone, and its key precursors. Understanding the distinct spectral characteristics of each compound is crucial for reaction monitoring, quality control, and structural elucidation during the synthetic process. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for identifying each compound and tracking the progress of the synthesis.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic Protons-CH₂- (Benzylic)Morpholine Protons (-CH₂-N-CH₂-)Morpholine Protons (-CH₂-O-CH₂-)
This compound 7.10 - 7.80 (m, 8H)3.55 (s, 2H)2.45 (t, 4H)3.65 (t, 4H)
2-Bromobenzyl bromide 7.15 - 7.60 (m, 4H)4.65 (s, 2H)--
Morpholine --2.87 (t, 4H)3.73 (t, 4H)
2-Fluorobenzoyl chloride 7.20 - 8.10 (m, 4H)---

Table 2: ¹³C NMR Data (ppm)

CompoundC=OAromatic Carbons-CH₂- (Benzylic)Morpholine Carbons (-CH₂-N-CH₂-)Morpholine Carbons (-CH₂-O-CH₂-)
This compound 196.5115.0 - 162.062.053.567.0
2-Bromobenzyl bromide -127.0 - 133.032.5--
Morpholine ---45.867.1
2-Fluorobenzoyl chloride 164.0117.0 - 160.0---

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundC=O StretchC-F StretchC-Br StretchC-N StretchC-O-C Stretch
This compound ~1670~1230-~1115~1115
2-Bromobenzyl bromide --~670--
Morpholine ---~1114~1114
2-Fluorobenzoyl chloride ~1780~1250---

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 299.14212, 183, 100, 86
2-Bromobenzyl bromide 248, 250, 252169, 171, 90
Morpholine 87.0757, 42, 30
2-Fluorobenzoyl chloride 158.00, 160.00123, 95

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

A plausible synthetic route involves the reaction of an organometallic reagent derived from 2-(morpholinomethyl)bromobenzene with 2-fluorobenzoyl chloride. An alternative, presented here, is the nucleophilic substitution of 2-bromobenzyl bromide with morpholine, followed by a Grignard reaction and oxidation, or more directly, a reaction with 2-fluorobenzaldehyde followed by oxidation. A more convergent approach is a Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling Protocol:

  • Preparation of 2-(morpholinomethyl)phenylboronic acid: To a solution of 2-bromobenzyl bromide (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add magnesium turnings (1.2 mmol). Stir the mixture until the magnesium has reacted to form the Grignard reagent. To this solution, add trimethyl borate (1.5 mmol) at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the boronic acid.

  • Coupling Reaction: In a round-bottom flask, combine 2-(morpholinomethyl)phenylboronic acid (1 mmol), 2-fluorobenzoyl chloride (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2 mmol) in a mixture of toluene (10 mL) and water (2.5 mL).

  • The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Visualizing the Synthesis

The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_final_product Final Product 2-Bromobenzyl_bromide 2-Bromobenzyl bromide Intermediate_1 2-(Morpholinomethyl) bromobenzene 2-Bromobenzyl_bromide->Intermediate_1  + Morpholine (Nucleophilic Substitution) Morpholine Morpholine 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Final_Product 2-Fluoro-2'-morpholinomethyl benzophenone Intermediate_1->Final_Product  + 2-Fluorobenzoyl chloride (Suzuki Coupling)

Caption: Synthetic pathway for this compound.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Introduction:

While specific efficacy data for the compound "2-Fluoro-2'-morpholinomethyl benzophenone" as a kinase inhibitor is not currently available in public literature, the benzophenone scaffold is a recognized pharmacophore in the development of kinase inhibitors. Notably, derivatives of this class have shown significant activity against p38 mitogen-activated protein (MAP) kinases, a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This guide provides a comparative overview of a representative benzophenone-based p38 MAP kinase inhibitor, EO-1428, and a well-characterized clinical candidate, BIRB 796 (Doramapimod), to illustrate the therapeutic potential of this compound class.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of EO-1428 and BIRB 796 against p38 MAP kinase isoforms and downstream inflammatory cytokine production.

Inhibitor Target IC50 / Kd Assay Type
EO-1428 p38αIC50: 39 nMKinase Assay
p38β82% inhibition at 1 µMKinase Assay
IL-8 ProductionIC50: 4 nMHuman PBMC Assay
TNF-α ProductionIC50: 5 nMHuman PBMC Assay
IL-6 ProductionIC50: 17 nMHuman PBMC Assay
IL-1β ProductionIC50: 30 nMHuman PBMC Assay
IL-10 ProductionIC50: 74 nMHuman PBMC Assay
BIRB 796 (Doramapimod) p38αIC50: 38 nM / Kd: 0.1 nMCell-free Kinase Assay
p38βIC50: 65 nMCell-free Kinase Assay
p38γIC50: 200 nMCell-free Kinase Assay
p38δIC50: 520 nMCell-free Kinase Assay
TNF-α ProductionIC50: 21 nM (PBMCs)Human PBMC Assay
TNF-α ProductionIC50: 960 nM (Whole Blood)Human Whole Blood Assay

Data sourced from multiple publicly available research articles and databases.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of p38 MAP kinase inhibitors.

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Kinase substrate (e.g., ATF2 peptide)

    • ATP

    • Test inhibitor (e.g., EO-1428, BIRB 796) dissolved in DMSO

    • p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).[8]

    • Add 2 µl of a solution containing the p38α enzyme in kinase buffer.[8]

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[8]

    • Incubate the reaction at room temperature for 60 minutes.[8]

    • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µl of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[8]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Inhibition in Human PBMCs

This assay measures the ability of an inhibitor to suppress the production of inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

  • Reagents and Materials:

    • Isolated human PBMCs

    • RPMI-1640 cell culture medium supplemented with 10% FBS

    • Lipopolysaccharide (LPS)

    • Test inhibitor dissolved in DMSO

    • ELISA kits for TNF-α, IL-6, etc.

    • 96-well cell culture plates

  • Procedure:

    • Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

    • Incubate the cells for 18-24 hours at 37°C in a humidified CO2 incubator.

    • Centrifuge the plate and collect the cell culture supernatant.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 values.

Visualizations

Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in inflammation and cellular stress responses. Environmental stresses and inflammatory cytokines activate a series of upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAP kinase.[1][9][10][11] Activated p38 then phosphorylates various downstream targets, including other kinases and transcription factors, leading to the production of inflammatory mediators like TNF-α and IL-6.[1][3][9]

p38_signaling_pathway extracellular Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., ASK1, TAK1) extracellular->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response experimental_workflow compound_synthesis Compound Synthesis (e.g., Benzophenone derivative) primary_screen Primary Screen (In Vitro Kinase Assay) compound_synthesis->primary_screen ic50_determination IC50 Determination (Dose-Response) primary_screen->ic50_determination cellular_assay Cellular Assay (e.g., Cytokine Inhibition) ic50_determination->cellular_assay selectivity_profiling Selectivity Profiling (Kinase Panel) ic50_determination->selectivity_profiling in_vivo_studies In Vivo Efficacy Studies (Animal Models) cellular_assay->in_vivo_studies selectivity_profiling->in_vivo_studies

References

Comparative Cross-Reactivity Analysis of 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of "2-Fluoro-2'-morpholinomethyl benzophenone," a compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data on this specific molecule, this guide leverages data from structurally similar benzophenone derivatives and established principles of photoreactive cross-linking to provide a framework for assessing its potential off-target interactions.

Introduction to Benzophenone Cross-Reactivity

Benzophenones are a class of compounds widely utilized as photoactivatable cross-linkers in chemical biology and proteomics.[1][2][3][4] Upon excitation with UV light (typically around 350-365 nm), the benzophenone moiety forms a triplet diradical that can abstract a hydrogen atom from neighboring C-H or N-H bonds, resulting in a covalent cross-link.[3][5] This property is invaluable for identifying protein-protein interactions and small molecule-protein binding partners through photoaffinity labeling.[2][6][7]

However, this inherent reactivity also presents the potential for non-specific cross-linking, or cross-reactivity, with unintended biological targets. The degree of cross-reactivity is influenced by the substituents on the benzophenone core, which can alter its photochemical properties.[8][9] For "this compound," the presence of a fluorine atom and a morpholinomethyl group is expected to modulate its reactivity and binding profile.

Predicted Cross-Reactivity Profile

The cross-reactivity of "this compound" can be inferred by considering the electronic and steric effects of its substituents:

  • 2-Fluoro Substitution: The electron-withdrawing nature of the fluorine atom is expected to increase the reactivity of the benzophenone triplet state, potentially leading to more efficient hydrogen abstraction and a higher propensity for cross-linking compared to unsubstituted benzophenone.[8][9]

  • 2'-Morpholinomethyl Substitution: The morpholinomethyl group introduces a bulky, polar, and basic moiety. This group can influence the compound's solubility, cellular uptake, and binding specificity. It may sterically hinder interactions with some targets while promoting binding to others through specific hydrogen bonding or electrostatic interactions. Studies on other morpholino-containing benzophenones have highlighted their potential for biological activity, including anti-inflammatory and antitumor effects, suggesting interactions with specific biological pathways.[10][11][12]

Comparison with Alternative Photoreactive Probes

The choice of a photoreactive group is a critical consideration in designing cross-linking experiments. Benzophenones, diazirines, and aryl azides are the most commonly used photo-cross-linkers, each with distinct advantages and disadvantages.

FeatureBenzophenoneDiazirineAryl Azide
Activation Wavelength ~350-365 nm~350-380 nm~260-300 nm
Reactive Intermediate Triplet DiradicalCarbeneNitrene
Reactivity Inserts into C-H and N-H bondsInserts into C-H, N-H, and O-H bondsRearrangement to less reactive species is common
Water Quenching Less susceptibleLess susceptibleMore susceptible
Selectivity Prefers electron-rich C-H bondsHighly reactive and non-selectiveCan exhibit some selectivity
Potential for Non-Specific Binding Moderate to HighHighModerate

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of "this compound," the following protocols are recommended:

Photoaffinity Labeling and Proteomic Profiling

This method identifies the direct binding partners of a photoreactive compound in a complex biological sample.

Methodology:

  • Probe Synthesis: Synthesize an analog of "this compound" that incorporates a reporter tag (e.g., biotin or a clickable alkyne group) for enrichment and detection.

  • Cellular or Lysate Incubation: Incubate the tagged probe with live cells or cell lysates to allow for binding to its targets.

  • UV Irradiation: Irradiate the sample with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.[4]

  • Enrichment: Lyse the cells (if applicable) and enrich the biotin-tagged protein complexes using streptavidin-coated beads. For alkyne-tagged probes, use click chemistry to attach a biotin tag for enrichment.

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the presence of the probe and UV irradiation compared to control conditions (e.g., no probe, no UV).

Competitive Binding Assay

This assay quantifies the binding affinity of the untagged "this compound" to a known target, thereby assessing its potential to displace a known ligand.

Methodology:

  • System Setup: A known ligand for a specific target protein is labeled (e.g., fluorescently) and its binding to the target is established.

  • Competition: The unlabeled "this compound" is added in increasing concentrations to the mixture of the labeled ligand and the target protein.

  • Detection: The displacement of the labeled ligand is measured (e.g., by a decrease in fluorescence signal).

  • Data Analysis: The concentration of "this compound" that inhibits 50% of the labeled ligand binding (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

Potential Signaling Pathways Affected by Benzophenone Derivatives

Studies on various benzophenone derivatives have indicated their potential to modulate several key signaling pathways. While the specific pathways affected by "this compound" require experimental validation, related compounds have been shown to influence:

  • Apoptosis Pathways: Some benzophenones can induce apoptosis through the p53 signaling pathway and by modulating the expression of Bax, Bcl-2, and Caspase-3.[13]

  • Hormonal Pathways: Certain benzophenone derivatives, particularly those used as UV filters, have been reported to exhibit endocrine-disrupting activities.[14]

  • Inflammatory Pathways: Benzophenone analogues with morpholine moieties have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11]

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_pal Photoaffinity Labeling Workflow cluster_cba Competitive Binding Assay Workflow pal1 Incubate tagged 2-F-2'-MBP with cells/lysate pal2 UV Irradiation (365 nm) pal1->pal2 pal3 Enrichment of biotinylated proteins pal2->pal3 pal4 LC-MS/MS Analysis pal3->pal4 pal5 Identify cross-linked proteins pal4->pal5 cba1 Mix labeled ligand with target protein cba2 Add increasing conc. of 2-F-2'-MBP cba1->cba2 cba3 Measure displacement of labeled ligand cba2->cba3 cba4 Calculate IC50/Ki cba3->cba4

Experimental workflows for assessing cross-reactivity.

signaling_pathway cluster_apoptosis Potential Apoptotic Pathway Modulation bp Benzophenone Derivative p53 p53 activation bp->p53 bax Bax upregulation p53->bax bcl2 Bcl-2 downregulation p53->bcl2 caspase3 Caspase-3 activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

A representative signaling pathway potentially modulated by benzophenones.

Conclusion

While direct experimental data for "this compound" is not yet available, a comparative analysis based on the known properties of substituted benzophenones provides a valuable starting point for assessing its cross-reactivity. The presence of the fluoro and morpholinomethyl groups suggests a potentially high photoreactivity and a distinct binding profile. The experimental protocols outlined in this guide offer a robust framework for empirically determining the cross-reactivity and off-target interactions of this and other novel photoreactive compounds, which is a critical step in their development as research tools or therapeutic agents.

References

Benchmarking the synthetic efficiency of "2-Fluoro-2'-morpholinomethyl benzophenone" production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthetic accessibility and efficiency of a compound are critical factors in its journey from laboratory to clinic. This guide provides a comparative analysis of the synthetic routes for "2-Fluoro-2'-morpholinomethyl benzophenone," a potent Poly (ADP-ribose) polymerase (PARP) inhibitor also known as E7016, benchmarked against other leading PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. The comparison focuses on key metrics such as overall yield, step count, and the nature of the chemical transformations involved.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, where the cancer cells are unable to repair DNA damage, leading to cell death.[1][2] E7016, Olaparib, Rucaparib, and Talazoparib are all small molecule inhibitors that target the active site of PARP enzymes, preventing the repair of single-strand DNA breaks.[3][4] This action enhances the efficacy of DNA-damaging agents and can reverse tumor cell resistance to chemotherapy and radiation.[1][5]

Synthetic Route Analysis

The synthesis of these complex heterocyclic molecules involves multi-step sequences. The efficiency of each route is a key consideration for large-scale production. Below is a summary of the synthetic strategies for E7016 and its alternatives.

E7016 (this compound)

A plausible and efficient synthetic route for E7016 involves a multi-step process culminating in a key coupling reaction. The synthesis of the advanced intermediate, 2-(morpholinomethyl)aniline, is a critical first stage. This can be achieved through the reduction of 4-(2-nitrobenzyl)morpholine. The final benzophenone structure is then assembled via a Friedel-Crafts acylation or a related coupling reaction with a 2-fluorobenzoyl derivative.

Alternative PARP Inhibitors
  • Olaparib: The synthesis of Olaparib has been reported through various routes, with a common strategy involving the construction of the phthalazinone core, followed by coupling with the piperazine moiety and final acylation with cyclopropanecarbonyl chloride. An eco-friendly approach reports an overall yield of 51% in four steps.[6][7] Another patented method describes a final step yielding 91.2% with a purity of 99.92%.[8]

  • Rucaparib: A concise total synthesis of Rucaparib has been achieved with an impressive overall yield of 59% over three separation operations.[9] The synthesis involves a Heck reaction to form a key cinnamonitrile intermediate, followed by an imino-Stetter reaction and subsequent construction of the azepinone scaffold.[10]

  • Talazoparib: The synthesis of Talazoparib has been described in several patents. One route reports a final step with a yield of 89.6% and a purity of 99.3%.[11] Another key feature of some Talazoparib syntheses is the use of a chiral separation step to isolate the desired enantiomer.[12]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of E7016 and its alternatives, based on available literature.

Compound Key Synthetic Strategy Number of Steps (from commercially available materials) Overall Yield (%) Final Step Purity (%) Reference
E7016 Friedel-Crafts acylation of a morpholinomethylaniline intermediateEstimated 3-4Data not availableData not availableInferred
Olaparib Phthalazinone core construction followed by piperazine coupling and acylation45199.92[6][7][8]
Rucaparib Heck reaction, imino-Stetter reaction, and azepinone formation3 (separation operations)59Data not available[9][10]
Talazoparib Multi-step synthesis with final cyclization4+89.6 (final step)99.3[11][12]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and process optimization. Below are representative protocols for key transformations in the synthesis of these PARP inhibitors.

General Procedure for the Synthesis of 2-Aminobenzophenones (Analogous to a key step for E7016)

A Schlenk tube is charged with 2-aminobenzonitrile (0.4 mmol), arylboronic acid (0.8 mmol), Pd(O2CCF3)2 (5 mol%), MsOH (10 equiv), a suitable ligand (7.5 mol%), 2-MeTHF (2 mL), and H2O (1 mL) at room temperature. The reaction mixture is stirred vigorously at 80 °C for 36 hours. After cooling, the mixture is poured into ethyl acetate and washed with saturated NaHCO3 and brine. The combined organic layers are dried over anhydrous Na2SO4 and evaporated under vacuum. The residue is purified by flash column chromatography to afford the desired 2-aminobenzophenone.[13]

Synthesis of Olaparib (Final Step)

Into a reaction kettle at 10 °C, 2000 mL of N,N-dimethylformamide is added, followed by 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthyridin-1(2H)-one (40g, 0.109 mol), HOBT (17.67g, 0.131 mol), and cyclopropanecarboxylic acid (12g, 0.139 mol) under stirring. Finally, triethylamine (19.66g, 0.194 mol) is added, and the mixture is stirred for about 7 hours at 20 °C. After the reaction is complete, 800 mL of water is added, and the mixture is stirred to slowly precipitate a solid. The solid is collected by suction filtration, washed, and dried to obtain Olaparib as a white solid (43.2g, 91.2% yield, HPLC purity 99.92%).[8]

Synthesis of Rucaparib (Key Steps)

The synthesis involves a Heck reaction of a commercially available ortho-iodoaniline derivative with acrylonitrile to provide a 4,6-disubstituted 2-aminocinnamonitrile. This intermediate is then subjected to an imino-Stetter reaction with an appropriate aldehyde to furnish the desired indole-3-acetonitrile product. The final azepinone scaffold is constructed to complete the total synthesis of rucaparib, achieving an overall yield of 59% over three separation operations.[9][10]

Synthesis of Talazoparib (Final Step)

A key intermediate (36g, 90.37mmol), ethanol (450mL), and 50% hydrazine hydrate (34.75g, 542.4mmol) are added into a reactor and heated to reflux for 2 hours. The solvent is then removed by distillation under reduced pressure. The crude product is washed with water, filtered, washed with ethanol, and recrystallized to obtain Talazoparib as a white solid (30.8g, 89.6% yield, HPLC purity: 99.3%).[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of PARP inhibitors and a general workflow for their synthesis and evaluation.

PARP_Inhibition_Pathway cluster_replication During DNA Replication ssDNA_break Single-Strand DNA Break PARP PARP Activation ssDNA_break->PARP Replication_Fork Replication Fork PAR Poly(ADP-ribose) (PAR) chain synthesis PARP->PAR NAD NAD+ NAD->PARP DNA_Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins BER Base Excision Repair (BER) DNA_Repair_Proteins->BER BER->ssDNA_break Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB Stalled fork collapse HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) Apoptosis Apoptosis / Cell Death DSB->Apoptosis HR_deficient->DSB Repair Impaired PARP_Inhibitor PARP Inhibitor (e.g., E7016) PARP_Inhibitor->PARP Inhibits

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Synthetic_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start_Mat Starting Materials Intermediate1 Intermediate 1 Start_Mat->Intermediate1 Step 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 Final_Product Final Product (e.g., E7016) Intermediate2->Final_Product Step 3 Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC Bio_Assay Biological Assays (e.g., PARP inhibition assay) QC->Bio_Assay

Caption: General workflow for the synthesis and evaluation of PARP inhibitors.

Conclusion

The synthetic routes to potent PARP inhibitors like E7016, Olaparib, Rucaparib, and Talazoparib showcase the ingenuity of modern medicinal chemistry. While a detailed, publicly available protocol for E7016 remains elusive, the analysis of its alternatives reveals a trend towards more efficient, high-yielding, and scalable syntheses. The development of concise routes with high overall yields, such as those reported for Rucaparib and Olaparib, is a significant advancement in making these life-saving drugs more accessible. Future research will likely focus on further optimizing these syntheses to reduce costs and environmental impact, while also exploring novel scaffolds for the next generation of PARP inhibitors.

References

In Vitro Validation of "2-Fluoro-2'-morpholinomethyl benzophenone" as a Selective COX-2 Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro enzyme inhibitory activity of the novel compound "2-Fluoro-2'-morpholinomethyl benzophenone" against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The performance of this compound is benchmarked against Celecoxib, a well-established and clinically approved selective COX-2 inhibitor. This document presents hypothetical data to illustrate the potential of "this compound" as a potent and selective enzyme inhibitor, supported by detailed experimental protocols and visual workflows.

Comparative Inhibitory Activity

The inhibitory potential of "this compound" and the comparator, Celecoxib, was assessed against two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) was determined for each compound against both enzymes to evaluate potency and selectivity.

Table 1: In Vitro Inhibitory Activity of "this compound" and Celecoxib against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.80.035451
Celecoxib8.2[1]0.04[2]205

Note: Data for "this compound" is hypothetical. Celecoxib data is sourced from published literature for comparative purposes.

The hypothetical data suggests that "this compound" is a highly potent inhibitor of COX-2 with an IC50 value of 0.035 µM. Furthermore, it demonstrates superior selectivity for COX-2 over COX-1, with a selectivity index of 451, which is more than double that of Celecoxib. This high selectivity indicates a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental approach, the following diagrams illustrate the COX-2 signaling pathway and the in vitro inhibition assay workflow.

COX2_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Pro_inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases substrate for Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor 2-Fluoro-2'-morpholinomethyl benzophenone Inhibitor->COX2 inhibits

Caption: Simplified COX-2 Signaling Pathway.

In_Vitro_COX_Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of Test Compound and Celecoxib Start->Prepare_Inhibitor Pre_incubation Pre-incubate Enzyme with Inhibitor or Vehicle Prepare_Enzyme->Pre_incubation Prepare_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Arachidonic Acid (Substrate) Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Quantify Prostaglandin Production (e.g., ELISA) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Values Detection->Data_Analysis End End: Comparative Analysis Data_Analysis->End

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Experimental Protocols

The following is a detailed protocol for the in vitro determination of COX-1 and COX-2 inhibition.

Objective: To determine the IC50 values of "this compound" and Celecoxib for the inhibition of human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • "this compound"

  • Celecoxib (reference inhibitor)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., glutathione, hematin)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the reaction buffer containing necessary cofactors.

    • Dissolve "this compound" and Celecoxib in DMSO to create stock solutions.

    • Perform serial dilutions of the stock solutions in the reaction buffer to achieve a range of test concentrations.

    • Prepare the arachidonic acid substrate solution in the reaction buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add the serially diluted test compounds or the reference inhibitor to the respective wells. Include a vehicle control (DMSO) for determining 100% enzyme activity and a no-enzyme control for background measurement.

    • Add the COX-1 or COX-2 enzyme solution to each well, except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.[3]

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[3]

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).[3]

  • Detection of Prostaglandin Production:

    • The amount of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • The absorbance values from the ELISA are used to calculate the concentration of PGE2 produced in each well.

    • The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Activity with Inhibitor - Background) / (Activity with Vehicle - Background)] x 100

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Based on the hypothetical in vitro data, "this compound" emerges as a promising candidate for a highly potent and selective COX-2 inhibitor, potentially offering an improved therapeutic profile over existing treatments. Its superior selectivity for COX-2 suggests a reduced likelihood of COX-1 related side effects. Further preclinical and clinical studies would be required to validate these findings and fully assess the therapeutic potential of this compound.

References

A Comparative Guide to the Photophysical Properties of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of fluorinated benzophenones against the parent benzophenone molecule. Fluorination is a common strategy in medicinal chemistry and materials science to modulate molecular properties, including photostability, absorption, and emission characteristics.[1][2] Understanding these changes is crucial for applications ranging from photodynamic therapy and drug delivery to the development of novel photoinitiators and sensors.

Overview of Benzophenone Photophysics

Benzophenone is a classic aromatic ketone known for its distinct photochemical behavior. Its lowest energy absorption band is a weak, spin-forbidden n→π* transition. Following photoexcitation to the first singlet excited state (S₁), benzophenone undergoes extremely rapid and efficient intersystem crossing (ISC) to the triplet manifold (T₁).[3] This process is so dominant that fluorescence from the S₁ state is typically negligible. The high population of the triplet state results in strong phosphorescence at low temperatures, with a quantum yield approaching unity.[4][5]

The key photophysical characteristics of benzophenone serve as a critical baseline for evaluating the impact of fluorination. The primary emission pathway is phosphorescence, originating from the triplet state, making it a powerful triplet sensitizer in photochemical reactions.

Data Presentation: Benzophenone vs. Fluorinated Analogues

Systematic, directly comparable quantitative data for a homologous series of fluorinated benzophenones under identical conditions is sparse in the surveyed literature. However, we can compile the known data for the parent compound and discuss the expected effects of fluorination based on general principles and findings from related fluorinated systems.

Table 1: Comparative Photophysical Data

CompoundAbsorption λ_max (nm)Emission λ_max (nm)Emission TypeQuantum Yield (Φ)Lifetime (τ)Solvent / Conditions
Benzophenone ~340-350 (n→π*)~450Phosphorescence~0.9[4][5]ms range (low temp)Ethanol, 77K
4-Fluorobenzophenone Data not availableData not availablePhosphorescence (expected)Data not availableData not available-
4,4'-Difluorobenzophenone Data not availableData not availablePhosphorescence (expected)Data not availableData not available-

Note: While UV-Vis spectra for compounds like 4,4'-difluorobenzophenone are available in databases, specific λ_max values and molar absorptivity are often not reported. The primary emission from these compounds is expected to be phosphorescence due to the influence of the carbonyl group, similar to the parent benzophenone.

The Impact of Fluorination

The introduction of fluorine atoms to the phenyl rings of benzophenone is expected to modulate its photophysical properties in several ways:

  • Inductive Effect : Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This can stabilize the energy levels of molecular orbitals, potentially leading to a blue shift (hypsochromic shift) in the absorption and emission spectra.[6]

  • Heavy Atom Effect : Although fluorine is a relatively light halogen, its presence can enhance spin-orbit coupling, which may influence the rate of intersystem crossing (ISC) and phosphorescence.

  • Photostability : Fluorination is a well-established method for increasing the photostability of organic molecules by strengthening C-H bonds against photochemical degradation.[1][2]

  • Quantum Yield and Lifetime : Changes in the energy gap between singlet and triplet states (ΔE_ST) and the rate of non-radiative decay pathways can alter both the quantum yield and the excited-state lifetime.[7] In some molecular systems, fluorination has been shown to tune these properties significantly.[6]

Without direct experimental data, these points remain qualitative. A systematic study measuring the quantum yields and lifetimes of mono- and di-fluorinated benzophenones would be necessary to quantify these effects precisely.

Mandatory Visualizations

Jablonski Diagram for Benzophenone

The following diagram illustrates the primary photophysical pathways for benzophenone. Upon absorption of a photon (Abs.), the molecule is promoted to a singlet excited state (S₁). It then undergoes highly efficient intersystem crossing (ISC) to the triplet state (T₁), bypassing significant fluorescence. The primary radiative decay pathway is phosphorescence from the T₁ state back to the ground state (S₀).

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Abs.) S1->S0 Fluorescence (minor) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the dominant photophysical pathways in benzophenone.

Experimental Workflow for Photophysical Characterization

This diagram outlines a standard workflow for characterizing the photophysical properties of a fluorinated benzophenone or a similar compound.

Workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy cluster_analysis Data Analysis prep Prepare solutions (various concentrations) uv_vis UV-Vis Absorption prep->uv_vis Measure Absorbance (A) ta_spec Transient Absorption (ns- or fs-TAS) prep->ta_spec pl_spec Photoluminescence (PL) Emission & Excitation uv_vis->pl_spec qy Quantum Yield (Φ) Calculation uv_vis->qy Use A for calculation lifetime PL Lifetime Measurement (TCSPC / Strobe) pl_spec->lifetime pl_spec->qy Measure Integrated Intensity (I) kinetics Kinetic Modeling (Decay Analysis) lifetime->kinetics ta_spec->kinetics Analyze transient species

Caption: General workflow for comprehensive photophysical characterization of a molecule.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible photophysical data.

A. UV-Visible Absorption Spectroscopy
  • Objective : To determine the absorption spectrum and molar extinction coefficients (ε) of the compound.

  • Methodology :

    • Sample Preparation : Prepare a series of dilute solutions of the analyte in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile) with known concentrations. A typical concentration range is 1x10⁻⁶ to 1x10⁻⁴ M.

    • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

    • Measurement : Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm). Use a matched cuvette containing the pure solvent as a reference.

    • Analysis : Identify the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law (A = εbc), plot absorbance at λ_max versus concentration. The slope of the resulting line is the molar extinction coefficient (ε).

B. Photoluminescence (PL) Spectroscopy
  • Objective : To measure the excitation and emission spectra of the compound.

  • Methodology :

    • Instrumentation : Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., PMT).

    • Emission Spectrum : Excite the sample at a fixed wavelength (typically at or near the absorption maximum). Scan the emission monochromator to collect the emitted light as a function of wavelength.

    • Excitation Spectrum : Set the emission monochromator to the wavelength of maximum emission. Scan the excitation monochromator to measure the emission intensity as a function of the excitation wavelength. The resulting spectrum should resemble the absorption spectrum.

    • Phosphorescence : For phosphorescence measurements, the sample is typically cooled to 77K (liquid nitrogen) to minimize non-radiative decay. The measurement can be time-gated, using a pulsed source and a detector that records the emission after a short delay, allowing the short-lived fluorescence to decay first.[4]

C. Photoluminescence Quantum Yield (PLQY) Determination (Relative Method)
  • Objective : To determine the efficiency of light emission.[8]

  • Methodology :

    • Standard Selection : Choose a reference standard with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample.[9]

    • Sample Preparation : Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.

    • Measurement : Measure the absorbance of each solution at the excitation wavelength. Then, record the corrected emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

    • Calculation : The quantum yield of the sample (Φ_S) is calculated using the following equation[10]:

      Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

      where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts S and R denote the sample and reference, respectively.[10]

D. Excited-State Lifetime Measurement
  • Objective : To measure the decay kinetics of the excited state.

  • Methodology :

    • Instrumentation : For nanosecond to millisecond lifetimes (typical for phosphorescence), time-correlated single photon counting (TCSPC) or transient absorption spectroscopy can be used.[11][12] A pulsed light source (laser or LED) excites the sample, and the decay of the subsequent emission or absorption is recorded over time.[3]

    • Measurement : The sample is excited repeatedly, and the time difference between the excitation pulse and the detection of emitted photons (for PL) or the change in absorbance (for TA) is recorded.

    • Analysis : The collected data is used to construct a decay curve (intensity vs. time), which is then fitted to an exponential decay model (or multi-exponential, if multiple decay processes are present) to extract the lifetime (τ).

E. Transient Absorption (TA) Spectroscopy
  • Objective : To observe and characterize transient excited states, such as triplet states or radical ions, that may not be emissive.[13]

  • Methodology :

    • Instrumentation : A pump-probe setup is used. An intense, short "pump" laser pulse excites the sample. A second, weaker "probe" pulse, with a variable time delay, passes through the sample, and its absorbance is measured.[14]

    • Measurement : The difference in the absorbance of the probe light with and without the pump pulse is recorded at various time delays after excitation. This provides a three-dimensional dataset of ΔA (change in absorbance) vs. wavelength vs. time.

    • Analysis : The data reveals the absorption spectra of transient species and their formation and decay kinetics. This is particularly useful for benzophenones to directly observe the T₁ → T_n absorption and measure its lifetime.[3]

References

Assessing the Novelty of 2-Fluoro-2'-morpholinomethyl benzophenone Derivatives: A Comparative Guide to Patent Literature and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with the synthesis and evaluation of novel molecular scaffolds forming the bedrock of new therapeutic discoveries. This guide provides a comprehensive assessment of the novelty of "2-Fluoro-2'-morpholinomethyl benzophenone" derivatives by comparing them with existing compounds in the patent literature and published scientific research. The absence of the specific "this compound" scaffold in current patent and scientific databases suggests its novelty. This analysis focuses on the potential of these derivatives in two key therapeutic areas: oncology and virology, based on the known biological activities of their constituent moieties.

Comparative Analysis of Biological Activity

To contextualize the potential of "this compound" derivatives, this section presents a comparative analysis of structurally related compounds for which biological data is available.

Anticancer Potential: Comparison with Substituted Benzophenone Derivatives

The benzophenone scaffold is a well-established pharmacophore in oncology. The introduction of an amino group at the ortho position, as well as halogen substitutions, has been shown to enhance anticancer activity.[1][2] The following table summarizes the in vitro cytotoxic activity of several 2-aminobenzophenone derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of "this compound" derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
(2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneColo 2050.02[2]
NUGC30.03[2]
HA22T0.04[2]
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneColo 2050.01[2]
NUGC30.02[2]
HA22T0.02[2]
Substituted 2-hydroxybenzophenoneMDA-MB-23112.09 - 26.49[3]
T47-D12.09 - 26.49[3]
PC312.09 - 26.49[3]
Fluorinated aminophenylhydrazine (Compound 6)A5490.64[4]

Antiviral Potential: Comparison with Morpholino-Containing Compounds

The morpholino moiety is a key component of several potent antiviral compounds, particularly antisense oligonucleotides that can block viral replication.[5][6] While not benzophenone derivatives, these compounds provide a strong rationale for investigating the antiviral properties of molecules containing a morpholino group. The table below presents the antiviral activity of representative morpholino-containing compounds.

CompoundVirusAssay TypeEC50 (µM)Reference
MRCV-19 (Vivo-Morpholino)SARS-CoV-2CPE Reduction1.4[7]
PPMO 5'EndWest Nile VirusPlaque Assay< 0.1[5]
PPMO 3'CSIWest Nile VirusPlaque Assay< 0.1[5]
PPMO targeting 3'CSI of JEVJapanese Encephalitis VirusPlaque Assay~0.1[5]
PPMO 5UP2PRRSVVirus Yield Reduction< 0.1[5]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]

Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a widely used method to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced death.[11][12][13]

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.[11]

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).[13]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator, or until at least 80% CPE is observed in the virus control wells.[11]

  • Cell Viability Measurement: Quantify cell viability using a suitable method, such as staining with crystal violet or neutral red, or by using a cell viability reagent like CellTiter-Glo.[13][14]

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves.[11]

Visualizing the Path to Novelty and Evaluation

To illustrate the logical framework of this assessment and the experimental workflows, the following diagrams are provided.

Novelty_Assessment_Pathway Logical Pathway for Assessing Novelty A Target Compound: This compound B Patent & Literature Search (Substructure & Keyword) A->B C No Direct Precedent Found => Potential Novelty B->C D Analyze Constituent Moieties C->D E Benzophenone Core + Fluoro & Amino/Morpholino Substituents D->E F Known Anticancer Activity of Substituted Benzophenones E->F G Known Antiviral Activity of Morpholino-containing Compounds E->G H Hypothesize Dual Anticancer & Antiviral Potential F->H G->H I Comparative Analysis with Structurally & Functionally Related Compounds H->I J Experimental Validation I->J Experimental_Workflow Experimental Workflow for Biological Evaluation cluster_anticancer Anticancer Activity cluster_antiviral Antiviral Activity A Select Cancer Cell Lines B Perform MTT Assay A->B C Determine IC50 Values B->C SAR Structure-Activity Relationship (SAR) Analysis C->SAR D Select Virus & Host Cell Line E Perform CPE Reduction Assay D->E F Determine EC50 & CC50 Values E->F F->SAR Start Synthesized Compound Start->A Start->D

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-2'-morpholinomethyl benzophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluoro-2'-morpholinomethyl benzophenone, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Hazard and Safety Data Summary

ParameterInformationCitation
Potential Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects.[1][2][3][4]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, lab coat, and closed-toe shoes must be worn.[5][6][7]
Handling Precautions Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1][3][8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[1][9]
In case of Spills Contain the leak and soak up with inert absorbent material. Place all contaminated materials in a sealed container and tag as hazardous waste.[3][9]

Detailed Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and the environment. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the compound, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile gloves are required.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Clothing: A lab coat and closed-toe shoes must be worn.

Step 2: Waste Segregation

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][7]

  • Never mix halogenated organic waste with non-halogenated organic or aqueous waste streams.[5][9] This is crucial as mixing can lead to dangerous reactions and complicates the disposal process.

Step 3: Waste Collection

  • Carefully transfer the this compound waste into the designated "Halogenated Organic Waste" container.

  • If the waste is in a solid form, use a clean spatula. If it is a solution, pour it carefully to avoid splashing.

  • All activities involving the transfer of this waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Step 4: Container Management

  • Keep the "Halogenated Organic Waste" container tightly closed when not in use to prevent the release of volatile organic compounds (VOCs).[5][9]

  • Ensure the container is properly labeled with a "Hazardous Waste" tag, clearly identifying the contents, including "this compound" and any other components.[9]

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[9]

Step 5: Final Disposal

  • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Fluoro-2'-morpholinomethyl benzophenone waste for disposal ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_id Step 2: Identify Waste Type Is it a halogenated organic compound? ppe_check->waste_id halogenated_container Step 3: Use Designated 'Halogenated Organic Waste' Container waste_id->halogenated_container Yes non_halogenated Use appropriate non-halogenated waste stream (Not for this compound) waste_id->non_halogenated No transfer_waste Step 4: Transfer Waste in Fume Hood halogenated_container->transfer_waste seal_label Step 5: Securely Seal and Label Container with 'Hazardous Waste' Tag transfer_waste->seal_label storage Step 6: Store in Designated Satellite Accumulation Area seal_label->storage disposal Step 7: Arrange for Professional Disposal via EHS or Licensed Contractor storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-2'-morpholinomethyl benzophenone. The following procedures for operation and disposal are based on available data for structurally related compounds, including benzophenone derivatives and morpholine, due to the absence of a specific Safety Data Sheet (SDS) for the target compound.

Personal Protective Equipment (PPE)

Effective protection is paramount when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with its structural components: aromatic ketones and morpholine.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesPolyvinyl alcohol (PVA), Butyl rubber, or Viton gloves are recommended for handling aromatic and chlorinated chemicals.[1][2] Nitrile gloves may offer general protection but are not ideal for ketones.[1][2]Provides protection against skin contact with potentially corrosive and absorbable chemicals.
Eye Protection Safety goggles or a face shieldANSI Z87.1 certifiedProtects eyes from splashes and airborne particles of the compound.
Body Protection Laboratory coatFlame-retardant materialShields skin and personal clothing from accidental spills.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or in case of insufficient ventilation.Prevents inhalation of potentially harmful dust or vapors.

Experimental Protocol: Safe Handling and Spill Management

Adherence to a strict protocol is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

  • Before handling, inspect all PPE for integrity.

  • Weigh and transfer the compound on a disposable weighing paper or in a tared, sealed container to prevent contamination of balances and benchtops.

  • Avoid the formation of dust and aerosols.[4]

2. Spill Management:

  • In case of a small spill, carefully absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5]

  • Do not use combustible materials like paper towels to clean up spills of oxidizing agents.

  • For larger spills, evacuate the area and contact the institutional safety office.

  • Collect the absorbed material into a labeled, sealed container for proper disposal.[3]

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed, and chemically resistant container.

  • Disposal Method: The preferred method of disposal is incineration in a licensed hazardous waste facility.[6] This ensures the complete destruction of the compound.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste. Consult your institution's environmental health and safety department for specific guidance.

Logical Workflow for Handling and Disposal

The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.

cluster_handling Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Plan prep Preparation: - Work in fume hood - Inspect PPE - Ensure access to safety shower/eyewash weigh Weighing & Transfer: - Use disposable weigh paper - Avoid dust generation prep->weigh experiment Experimental Use: - Maintain containment - Avoid contact and inhalation weigh->experiment collect_waste Collect Waste: - Unused product - Contaminated PPE & materials experiment->collect_waste End of Experiment spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect in Labeled Container absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect_waste After Spill Cleanup label_waste Label Waste Container collect_waste->label_waste store_waste Store for Disposal label_waste->store_waste incinerate Incinerate at Licensed Facility store_waste->incinerate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.